molecular formula C7H7ClN2O B3148601 6-Chloro-4-methylnicotinamide CAS No. 65169-37-1

6-Chloro-4-methylnicotinamide

Cat. No.: B3148601
CAS No.: 65169-37-1
M. Wt: 170.59 g/mol
InChI Key: BKAHTNNENHWXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methylnicotinamide is a chemical reagent intended for research and development purposes exclusively. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of metabolic diseases. Researchers are increasingly focused on Nicotinamide N-Methyltransferase (NNMT) as a promising therapeutic target for addressing conditions associated with metabolic syndrome (MetS), a cluster of abnormalities that includes obesity, hypertension, hyperglycemia, and hyperlipidemia . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as a methyl donor. This process depletes precursors for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular energy metabolism. Elevated NNMT activity in tissues like adipose tissue and the liver is associated with diet-induced insulin resistance and obesity . Compounds with structural similarities to 6-Chloro-4-methylnicotinamide, such as 6-methoxynicotinamide, have been identified as potent and selective NNMT inhibitors . Inhibition of NNMT has been shown to increase energy expenditure, reduce lipid accumulation, and enhance insulin sensitivity in models of diet-induced obesity . The structural features of this reagent make it a valuable scaffold for developing novel small-molecule inhibitors. Its potential mechanism of action may involve competitive binding in the enzyme's active site, thereby modulating NNMT activity and influencing critical metabolic pathways . This reagent is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAHTNNENHWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278205
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-37-1
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-4-methylnicotinamide CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 6-Chloro-4-methylnicotinamide , structured for researchers and drug development professionals.

CAS Registry Number: 65169-37-1 IUPAC Name: 6-Chloro-4-methylpyridine-3-carboxamide[1]

Executive Summary

6-Chloro-4-methylnicotinamide is a halogenated pyridine derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its specific substitution pattern—a chlorine atom at the C6 position and a methyl group at the C4 position—this compound functions as a versatile electrophilic building block. It is increasingly utilized in the synthesis of Targeted Protein Degraders (TPDs) , specifically BRD9 degraders for synovial sarcoma treatment, and various kinase inhibitors. This guide delineates its physicochemical profile, synthetic pathways, and application in high-value pharmaceutical workflows.

Chemical Identity & Physicochemical Properties

The unique steric and electronic environment provided by the C4-methyl group, combined with the reactive C6-chloro handle, makes this molecule a "privileged structure" for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions.
Core Identity Data
PropertySpecification
CAS Number 65169-37-1
Molecular Formula

Molecular Weight 170.60 g/mol
SMILES Cc1cc(Cl)ncc1C(N)=O
InChI Key BKAHTNNENHWXKB-UHFFFAOYSA-N
Appearance Yellow to Off-white Solid
Physicochemical Parameters
ParameterValueContext
Melting Point 169–170 °CCrystalline stability indicator [1].[2][3]
Boiling Point ~347.6 °CPredicted at 760 mmHg.
Density 1.285 g/cm³Predicted.
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility; requires organic co-solvents for reaction.
pKa ~13.5 (Amide N-H)Weakly acidic amide proton.

Synthetic Methodologies

The synthesis of 6-Chloro-4-methylnicotinamide typically proceeds through the functionalization of 4-methylpyridine precursors. The most robust industrial route involves the chlorination of 6-hydroxy-4-methylnicotinonitrile (or its acid analog) followed by controlled hydrolysis.

Primary Synthetic Pathway

The following workflow illustrates the conversion from the hydroxy-nitrile precursor to the final amide. This pathway minimizes side reactions associated with methyl group oxidation.

SynthesisPathway Precursor 6-Hydroxy-4-methyl- nicotinonitrile Intermediate 6-Chloro-4-methyl- nicotinonitrile Precursor->Intermediate POCl3, 110°C (Chlorination) Product 6-Chloro-4-methyl- nicotinamide (CAS 65169-37-1) Intermediate->Product H2SO4 (aq) or Basic Hydrolysis (Controlled Hydration)

Figure 1: Synthetic route from nitrile precursor via chlorination and hydrolysis.[4][5][2][6][7][8]

Protocol Insight:

  • Chlorination: The use of Phosphorus Oxychloride (

    
    ) is critical to convert the pyridone tautomer (6-hydroxy) into the 6-chloro derivative. This step restores aromaticity to the pyridine ring, activating the C6 position for future substitution.
    
  • Hydrolysis: The conversion of the nitrile (

    
    ) to the primary amide (
    
    
    
    ) must be carefully monitored to prevent over-hydrolysis to the carboxylic acid. Acid-catalyzed hydration using concentrated
    
    
    at moderate temperatures is preferred for high yield.

Applications in Drug Discovery

6-Chloro-4-methylnicotinamide is not merely a passive intermediate; it is a strategic scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) and small molecule inhibitors.

BRD9 Degraders (Synovial Sarcoma)

Recent patent literature highlights this compound as a key intermediate in synthesizing degraders of BRD9 (Bromodomain-containing protein 9) . BRD9 is a component of the BAF chromatin remodeling complex, and its degradation is a therapeutic strategy for synovial sarcoma driven by the SS18-SSX fusion protein.

  • Mechanism: The 6-chloro position undergoes

    
     with amine-linked ligands (e.g., piperazines or spiro-cycles) to attach the E3 ligase recruiting element or the warhead.
    
  • The C4-Methyl Effect: The methyl group at position 4 induces a steric twist, often improving the selectivity of the resulting inhibitor by restricting conformational rotation within the enzyme binding pocket.

Functionalization Logic

The molecule offers two distinct "handles" for medicinal chemists:

  • C6-Chloro (Electrophile): Susceptible to nucleophilic attack by amines, thiols, or alkoxides. Used to attach the core scaffold to larger pharmacophores.

  • C3-Amide (H-Bond Donor/Acceptor): Can be dehydrated to a nitrile, reduced to an amine, or used as a directing group for ortho-lithiation.

ApplicationLogic Core 6-Chloro-4-methylnicotinamide SNAr SnAr Displacement (at C6-Cl) Core->SNAr Amines/Thiols Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Boronic Acids BRD9 BRD9 Degraders (Sarcoma Therapeutics) SNAr->BRD9 KinaseInhib Kinase Inhibitors (Pyridine Scaffolds) Coupling->KinaseInhib

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

Handling & Safety (E-E-A-T)

As a halogenated pyridine, this compound requires standard laboratory safety protocols. It is classified as an irritant but possesses specific stability characteristics.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The C6-chloro group is stable but can hydrolyze under prolonged exposure to moisture and heat.

  • Solubility for Bioassays: For in vitro assays, prepare stock solutions in DMSO . Avoid aqueous storage; dilute into aqueous buffer immediately prior to use to prevent precipitation or hydrolysis.

References

  • BLD Pharm. (2025). Product Analysis: 6-Chloro-4-methylnicotinamide (CAS 65169-37-1).[4][2][6][9] Retrieved from

  • Du, X., et al. (2021). Compounds and uses thereof (BRD9 Degraders). US Patent 11,851,445 B2.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12364230 (Related Isomer Reference). Retrieved from

  • ChemSynthesis. (2025).[3] Synthesis and Properties of Chlorinated Nicotinamides. Retrieved from

Sources

Chemical properties of 4,6-disubstituted nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 4,6-Disubstituted Nicotinamide Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The nicotinamide moiety (pyridine-3-carboxamide) is a cornerstone of medicinal chemistry, serving as the recognition motif for a vast array of NAD+-dependent enzymes and kinases. However, the unsubstituted scaffold suffers from rapid metabolic clearance and limited selectivity. The introduction of substituents at the 4- and 6-positions transforms this ubiquitous vitamin into a highly tunable pharmacophore.

This guide analyzes the chemical properties of 4,6-disubstituted nicotinamide derivatives, focusing on their role as potent inhibitors of NAMPT (Nicotinamide Phosphoribosyltransferase) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). We explore how specific substitution patterns modulate electronic density, block metabolic soft spots, and lock bioactive conformations.

Structural Analysis & SAR Logic

The chemical behavior of 4,6-disubstituted nicotinamides is governed by the electronic perturbation of the pyridine ring.

The 4-Position: The Steric & Electronic Gatekeeper
  • Electronic Effect: Substituents at C4 are para to the pyridine nitrogen. Electron-donating groups (EDGs) like amines (-NHR) or alkoxys (-OR) at this position significantly increase the electron density on the ring nitrogen, elevating the pKa (typically from ~3.3 in unsubstituted nicotinamide to >5.0). This enhances solubility in acidic media and alters hydrogen bond acceptor capability.

  • Steric Effect: In NAMPT inhibitors, the 4-position often accommodates a "tail" group (e.g., a phenyl or piperidine linker) that extends into the enzyme's tunnel region. In IRAK4 inhibitors, a 4-amino group is critical for forming a hydrogen bond with the hinge region of the kinase.

The 6-Position: The Metabolic Shield
  • Metabolic Stability: The C6 position of the pyridine ring is highly susceptible to nucleophilic attack and oxidative metabolism (e.g., by aldehyde oxidase). Unsubstituted nicotinamides are rapidly metabolized to 6-pyridones. Introducing a substituent here (e.g., -CF3, -CH3, or an aryl group) blocks this "soft spot," significantly extending the half-life (

    
    ).
    
  • Lipophilicity Modulation: 6-substituents are often used to tune LogP. A 6-trifluoromethyl group, for instance, boosts lipophilicity for membrane permeability while simultaneously preventing metabolic oxidation.

Physicochemical Profiling

The following table summarizes the shift in properties when modifying the core scaffold.

PropertyUnsubstituted Nicotinamide4,6-Diamino-Nicotinamide4-Alkoxy-6-Aryl-Nicotinamide
pKa (Pyridine N) ~3.35~6.5 - 7.2 (Highly Basic)~4.0 - 5.0
LogP -0.37 (Hydrophilic)1.5 - 3.0 (Drug-like)3.5 - 5.0 (Lipophilic)
Metabolic Liability High (N-oxidation, 6-hydroxylation)Low (Blocked 6-position)Low (Blocked 6-position)
Key Interaction H-bond donor/acceptor (Amide)Hinge Binder (Kinase)Hydrophobic Tunnel Binder (NAMPT)

Synthetic Methodologies

A robust, self-validating protocol for synthesizing 4,6-disubstituted derivatives often starts from ethyl 4,6-dichloronicotinate . This route allows for sequential, regioselective nucleophilic aromatic substitution (


).
Protocol: Synthesis of 4,6-Diaminonicotinamide Derivatives

Objective: Synthesis of a 4-alkylamino-6-arylamino-nicotinamide (IRAK4 Inhibitor Scaffold).

Reagents:

  • Starting Material (SM): Ethyl 4,6-dichloronicotinate[1]

  • Amine A (R-NH2): Primary aliphatic amine (e.g., isopropylamine)

  • Amine B (Ar-NH2): Aniline derivative

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Coupling Agent: HATU or EDC/HOBt

  • Solvents: DMF, Ethanol, THF

Step-by-Step Methodology:

  • Regioselective C4 Displacement (

    
    ): 
    
    • Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in Ethanol.

    • Add DIPEA (1.2 eq) and Amine A (1.0 eq) at 0°C.

    • Mechanism:[2][3][4][5][6][7][8] The C4 position is more electrophilic than C6 due to the inductive effect of the adjacent ester group and the para-relationship to the pyridine nitrogen.

    • Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

    • Validation: Product should show a mass shift corresponding to mono-substitution. Unreacted SM indicates need for slight heat (40°C).

  • Ester Hydrolysis:

    • Treat the intermediate with LiOH (2.0 eq) in THF/H2O (3:1).

    • Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid.

    • Filter and dry.

  • Amide Coupling (Formation of Nicotinamide):

    • Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Add Ammonium Chloride (or primary amine for substituted amides) (1.5 eq).

    • Stir at RT for 12 hours.

    • Validation: Appearance of the carboxamide peak in 1H NMR (~7.5-8.0 ppm broad singlets).

  • C6 Displacement (Buchwald-Hartwig or High-Temp

    
    ): 
    
    • The C6-chloro is less reactive.

    • Method A (Thermal): Dissolve intermediate in NMP, add Amine B (Ar-NH2, 2.0 eq) and DIPEA. Heat to 140°C in a microwave reactor for 1 hour.

    • Method B (Catalytic): Use Pd2(dba)3 / Xantphos, Cs2CO3 in Dioxane at 100°C.

    • Validation: Final product characterized by HRMS and 1H NMR (loss of Cl isotope pattern, appearance of aromatic amine signals).

Visualizations

Figure 1: Synthetic Workflow for 4,6-Disubstituted Nicotinamides

SynthesisScheme SM Ethyl 4,6-dichloronicotinate Step1 Step 1: C4-SNAr (R-NH2, DIPEA, EtOH) SM->Step1 Inter1 4-Amino-6-chloro Intermediate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Acid 4-Amino-6-chloro Nicotinic Acid Step2->Acid Step3 Step 3: Amidation (HATU, NH4Cl) Acid->Step3 Amide 4-Amino-6-chloro Nicotinamide Step3->Amide Step4 Step 4: C6-Amination (Pd-Cat or Heat) Amide->Step4 Final 4,6-Diaminonicotinamide (Target) Step4->Final

Caption: Regioselective synthesis starting from ethyl 4,6-dichloronicotinate. C4 is substituted first due to higher electrophilicity.

Figure 2: NAMPT Inhibition Pathway[7]

4,6-disubstituted nicotinamides (like FK866 analogs) act as competitive inhibitors in the NAD+ salvage pathway.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT (Target of 4,6-Disubstituted Analogs) NAM->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-Limiting Step NAD NAD+ NMN->NAD NMNAT Enzymes CellDeath ATP Depletion & Cell Death NAD->CellDeath Depletion causes

Caption: NAMPT catalyzes the rate-limiting conversion of NAM to NMN. Inhibitors bind the NAM pocket, depleting NAD+.

Biological Applications & Therapeutic Relevance

NAMPT Inhibition (Oncology)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[5][6] Cancer cells, having high metabolic demands, are addicted to this pathway.

  • Mechanism: 4,6-disubstituted derivatives (often with a 4-pyridyl or 4-piperidyl group) bind in the tunnel connecting the nicotinamide binding site to the PRPP site.

  • Key Compound: FK866 (a 4-substituted derivative) and newer 4,6-disubstituted analogs show IC50 values in the low nanomolar range. The 6-position modification improves oral bioavailability compared to early generation inhibitors [1].

IRAK4 Inhibition (Immunology)

IRAK4 is critical for Toll-like receptor (TLR) signaling.[9][10]

  • Mechanism: 4,6-diaminonicotinamides bind to the ATP-binding pocket. The pyridine nitrogen accepts a hydrogen bond from the hinge region (Val263 in IRAK4).

  • SAR Insight: A 4-amino group provides an essential donor H-bond to the gatekeeper residue, while the 6-substituent occupies the solvent-exposed region, allowing for solubility optimization [2].

Conclusion

The 4,6-disubstituted nicotinamide scaffold represents a "sweet spot" in heterocyclic medicinal chemistry. By leveraging the differential reactivity of the 4- and 6-positions, chemists can synthesize highly selective inhibitors that resist metabolic degradation. The transition from a simple vitamin (Nicotinamide) to complex drugs like IRAK4 inhibitors relies on the precise control of electronic density and steric bulk described in this guide.

References

  • Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Source: PubMed / NIH URL:[Link]

  • Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

Technical Guide: Solubilization & Stability of 6-Chloro-4-methylnicotinamide

[1]

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 6-Chloro-4-methylnicotinamide in polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

While specific thermodynamic solubility constants (

50–400 mM

Critical Recommendation: Researchers must treat solubility as a dynamic parameter. The primary failure modes for this compound in solution are precipitation due to DMSO hygroscopicity and chemical degradation via DMF hydrolysis .[1] This guide provides the protocols to determine exact solubility limits and mitigate these risks.

Physicochemical Profile & Solvent Interaction[2][3][4]

To optimize solubility, we must first understand the solute-solvent interaction forces.[1]

Structural Analysis[1]
  • Molecule: 6-Chloro-4-methylnicotinamide[1][2]

  • Molecular Weight: ~170.59 g/mol [1][3]

  • Key Functional Groups:

    • Amide (

      
      ): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This is the primary driver of crystal lattice energy.[1]
      
    • Pyridine Nitrogen:[4] Weak HBA.[1]

    • Chloro & Methyl Groups: Lipophilic domains that reduce water solubility but enhance interaction with the non-polar domains of DMSO/DMF.

Solvent Selection Matrix

Both DMSO and DMF are polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonding of the amide crystal lattice.

FeatureDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)
Dielectric Constant 47.2 (High Polarity)36.7 (Moderate-High)
Boiling Point 189°C153°C
Solubilization Mechanism Strong dipole interaction; disrupts H-bonds.[1]Dipole interaction; effective for aromatic amides.[1]
Freezing Point 19°C (Risk of freezing) -61°C (Cold stable)
Major Risk Hygroscopicity: Absorbs water, causing "crash-out."[1]Hydrolysis: Degrades to Formic Acid + Dimethylamine.[1]
Biological Toxicity Low (permeates membranes).[1]Moderate (Liver toxicity).[1][5]

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (from stock solutions) for critical assays.[1] Use the Shake-Flask Method to determine the true thermodynamic limit.[6]

Workflow Diagram

SolubilityProtocolStartSolid Compound(Excess)SolventAdd Solvent(DMSO or DMF)Start->Solvent SaturationEquilEquilibration(24-48h @ 25°C)Solvent->Equil AgitationSepPhase Separation(Centrifugation)Equil->Sep Filter (0.22µm)QuantQuantification(HPLC-UV)Sep->Quant Supernatant

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5–10 mg of 6-Chloro-4-methylnicotinamide into a chemically resistant glass vial (e.g., borosilicate).

  • Saturation: Add 100 µL of anhydrous DMSO or DMF.

    • Visual Check: If the solid dissolves immediately, the solution is not saturated. Add more solid until a visible precipitate remains.[1]

  • Equilibration:

    • Seal the vial tightly (Parafilm is recommended to prevent water absorption).[1]

    • Agitate on an orbital shaker at 25°C for 24 to 48 hours .

    • Note: Avoid magnetic stir bars as they can grind the crystal, creating supersaturated artifacts.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Alternatively, filter through a PTFE or Nylon syringe filter (0.22 µm).[1] Do not use Cellulose Acetate (dissolves in DMSO).

  • Quantification:

    • Dilute the supernatant 1:100 in Acetonitrile/Water (50:50).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Stability & Storage Risks[9]

The solubility of 6-Chloro-4-methylnicotinamide is not a static number; it changes based on storage conditions.[1][7]

The DMSO "Hygroscopicity Trap"

DMSO is aggressively hygroscopic.[1][7][8] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.[1]

  • Mechanism: As water content increases, the solvent power decreases exponentially for lipophilic compounds (like chlorinated pyridines).

  • Result: The compound precipitates (crashes out) invisibly in the tube, leading to false negatives in biological assays.

  • Mitigation: Store DMSO stocks in single-use aliquots at -20°C. Use a desiccator for room temperature work.[1]

The DMF Decomposition Pathway

DMF is chemically unstable in the presence of water and light.

DMF_DegradationDMFDMF + H2OHydrolysisHydrolysis ReactionDMF->HydrolysisProductsFormic Acid + DimethylamineHydrolysis->ProductsRiskSide Reaction:Dimethylamine attacks6-Cl-4-Me-NicotinamideProducts->Risk SnAr / Transamidation

Figure 2: Degradation pathway of DMF and potential reactivity with the target molecule.

  • Risk: The breakdown product, Dimethylamine , is a nucleophile. It can attack the 6-Chloro position (via

    
    ) or the amide group, chemically altering your target molecule.
    
  • Mitigation: Use fresh, anhydrous DMF (99.8%+). Avoid long-term storage of this specific compound in DMF.[1]

Biological Implications[1][12]

When transferring these stock solutions into biological media (e.g., cell culture or enzyme assays), consider the Solvent Tolerance Limit .

  • DMSO: Generally tolerated up to 0.1% - 0.5% (v/v) in cell assays.[1]

  • DMF: More toxic; typically kept < 0.1% (v/v).[1]

  • Precipitation on Dilution:

    • When injecting a 100 mM DMSO stock into an aqueous buffer, the rapid mixing can cause "kinetic precipitation."

    • Protocol: Dilute the stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final dilution to prevent shock precipitation.

References

  • PubChem. 6-Chloro-N-methylnicotinamide (Compound Summary). National Library of Medicine.[1] [Link]

  • Li, P., et al. Thermodynamic Solubility Measurement: The Shake-Flask Method.[1] Assay Guidance Manual, Eli Lilly & Co., 2012.[1] [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Stability. Bulletin 101.[1] [Link]

Handling High-Reactivity Intermediates: A Safety & Stability Framework for Chloromethylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Context

Chloromethylnicotinamide analogs are not standard vitamins. While they share the nicotinamide (Vitamin B3) scaffold, the introduction of a chloromethyl group (


)  transforms the molecule from a benign cofactor into a potent electrophilic alkylating agent .

In drug discovery, these analogs are often synthesized as reactive intermediates for cross-linking or as "warheads" for covalent enzyme inhibitors. Their utility lies in their high reactivity; however, this same property drives their toxicity and instability. This guide moves beyond generic SDS templates to address the specific handling requirements dictated by their Structure-Activity Relationship (SAR).

Chemical Hazard Assessment

The Electrophilic Mechanism

The core hazard is the susceptibility of the chloromethyl group to nucleophilic attack (


 mechanism). Unlike standard nicotinamide, these analogs can alkylate biological nucleophiles (DNA guanine residues, protein cysteine thiols).
  • Primary Risk: Genotoxicity and cytotoxicity via DNA alkylation.

  • Secondary Risk: Severe skin and eye corrosion due to rapid hydrolysis on moist surfaces, releasing Hydrochloric Acid (HCl).

Predicted GHS Classification

Based on SAR with 2-chloromethylpyridine and nitrogen mustards.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2]DANGER
Acute Toxicity 3 H301/H331: Toxic if swallowed or inhaled.DANGER
Germ Cell Mutagenicity 2 H341: Suspected of causing genetic defects.WARNING
Sensitization 1 H317: May cause an allergic skin reaction.WARNING

Stability & Storage: The Autocatalytic Trap

The most common failure mode in handling these analogs is moisture-induced degradation .

The Hydrolysis Pathway

Upon contact with trace moisture, the chloromethyl group hydrolyzes to the hydroxymethyl derivative, releasing HCl.

  • The Trap: The pyridine ring is basic. It captures the released HCl, forming a pyridinium salt. This salt is often more hygroscopic than the free base, attracting more moisture, accelerating the degradation loop.

Visualization: Degradation Mechanism

Figure 1: The hydrolytic degradation pathway of chloromethylnicotinamide, highlighting the release of corrosive HCl.

HydrolysisPathway Start Chloromethylnicotinamide (R-CH2-Cl) Transition Transition State (SN2 / SN1) Start->Transition Slow Moisture + H2O (Atmospheric Moisture) Moisture->Transition Product Hydroxymethyl Analog (R-CH2-OH) Transition->Product Byproduct HCl Gas (Corrosive) Transition->Byproduct Salt Pyridinium HCl Salt (Hygroscopic) Byproduct->Salt Autocatalysis (Reacts with Pyridine Ring)

Storage Protocol[3]
  • Temperature: Store at -20°C . Lowering kinetic energy retards the hydrolysis rate.

  • Atmosphere: Must be stored under Argon or Nitrogen .[3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

Operational Handling Protocols

Engineering Controls

Never handle these analogs on an open bench.

  • Primary: Glovebox (Nitrogen atmosphere, <5 ppm

    
    ).
    
  • Secondary: Chemical Fume Hood with Schlenk line techniques.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for alkylating agents due to potential permeation.

PPE ItemSpecificationRationale
Gloves (Inner) Nitrile (4 mil)Dexterity.
Gloves (Outer) Silver Shield / 4H or VitonImpermeable to alkyl halides and chlorinated solvents.
Eye Protection Chemical GogglesSafety glasses do not seal against corrosive dusts.
Body Lab Coat + Chemical ApronPrevent clothes contamination.

Emergency Response & Deactivation

The "Quench" Principle

Do not simply wash with water (which generates HCl). You must destroy the alkylating potential using a nucleophile.

Decontamination Solution (The "Decon Mix")

Prepare a fresh solution of:

  • Sodium Thiosulfate (

    
    ):  10% w/v (The nucleophile)
    
  • Water: 90%

Mechanism: The thiosulfate anion (


) attacks the chloromethyl group, displacing the chloride and forming a non-toxic Bunte salt.
Spills and Disposal Workflow

Figure 2: Decision tree for safe handling and spill management.

SafetyWorkflow Start Handling Chloromethylnicotinamide CheckEnv Is Environment Inert? Start->CheckEnv Glovebox Proceed in Glovebox CheckEnv->Glovebox Yes Hood Schlenk Line Required CheckEnv->Hood No Spill Accidental Spill? Glovebox->Spill Hood->Spill Evacuate 1. Evacuate Area 2. Don Silver Shield Gloves Spill->Evacuate Yes Cover Cover with Thiosulfate Pad Evacuate->Cover Wait Wait 30 Minutes (Allow Reaction) Cover->Wait Clean Clean as Chemical Waste Wait->Clean

First Aid Measures

  • Eye Contact: Immediately flush with water for 15 minutes.[4] Do not use neutralizing agents in the eye. Transport to ER immediately.

  • Skin Contact:

    • Wipe off dry material gently.

    • Wash with soap and copious water.[4][5]

    • Alert: If redness or blistering appears hours later (delayed vesicant effect), seek medical attention.

  • Inhalation: Remove to fresh air. Monitor for pulmonary edema (fluid in lungs) which can be delayed up to 24 hours.

References

  • PubChem. (n.d.). Nicotinamide | C6H6N2O. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(chloromethyl)pyridine hydrochloride.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Alkylating Agents - LiverTox. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) at C6-position of nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (


) at the C6-Position of Nicotinamides 

Executive Summary

This guide details the synthetic protocols for functionalizing the C6-position of nicotinamides (pyridine-3-carboxamides) via Nucleophilic Aromatic Substitution (


). While the pyridine ring is inherently electron-deficient, the C6-position offers a unique "matched" activation profile driven by the ortho-ring nitrogen and the para-amide substituent. This note provides optimized thermal and microwave-assisted protocols, mechanistic rationale, and troubleshooting frameworks for medicinal chemists targeting kinase inhibitors and NAD+ modulators.

Mechanistic Insight & Regioselectivity

The "Matched" Activation Hypothesis

Success in substituting the C6-position relies on understanding the electronic vectors at play. Unlike the C2 or C4 positions, C6 benefits from a synergistic activation that minimizes steric penalty.

  • Ortho-Nitrogen Effect: The ring nitrogen (

    
    ) exerts a strong inductive (
    
    
    
    ) and resonance (
    
    
    ) effect, stabilizing the anionic transition state (Meisenheimer complex) formed upon nucleophilic attack at C2, C4, and C6.
  • Para-Amide Effect: The carboxamide group at C3 is a moderate electron-withdrawing group (EWG).

    • At C2 (Ortho to Amide): Highly activated but sterically hindered by the amide.

    • At C4 (Ortho to Amide): Activated, but often prone to competing addition at C2.

    • At C6 (Para to Amide): The amide exerts a through-conjugation (

      
      ) effect that stabilizes the negative charge delocalized onto C3. Crucially, C6 is sterically unencumbered, allowing for attack by bulky nucleophiles.
      
Reaction Pathway Visualization

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate, highlighting why the C6-pathway is energetically accessible.

SNAr_Mechanism cluster_factors Stabilizing Factors at C6 SM 6-Chloronicotinamide (Substrate) TS Meisenheimer Complex (Resonance Stabilized) SM->TS + Nucleophile (Nu:) Rate Determining Step PROD 6-Substituted Product (Aromatized) TS->PROD - Cl⁻ Fast Step F1 N1 Inductive Effect (-I) F1->TS F2 C3-Amide Resonance (-R) F2->TS

Caption: Fig 1. Reaction coordinate showing the formation of the Meisenheimer complex, stabilized by the N1-nitrogen and C3-amide group.

Experimental Design & Optimization

Substrate & Nucleophile Selection
  • Leaving Group (LG): Fluorine (

    
    ) reacts 10–100x faster than Chlorine (
    
    
    
    ) or Bromine (
    
    
    ) because the highly electronegative fluorine stabilizes the transition state of the rate-determining addition step. However, 6-chloronicotinamide is significantly cheaper and sufficient for most amine nucleophiles.
  • Solvent System:

    • Standard: DMSO or DMF (High dielectric constant stabilizes the polar transition state).

    • Green Alternative: n-Butanol or i-PrOH (Protophilic solvents that can assist in proton transfer, though slower rates).[1]

  • Base: Required to neutralize the HCl/HF byproduct. DIPEA (Hünig's base) is preferred over inorganic bases (

    
    ) in organic solvents to maintain homogeneity.
    
Comparative Data: Solvent & Temperature Effects

Table 1: Optimization of 6-chloronicotinamide (1.0 eq) with Morpholine (1.2 eq)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)*Notes
1EthanolTEA78 (Reflux)1245%Too slow; solvent limits temp.
2DMF

100488%Heterogeneous; stirring critical.
3DMSODIPEA1202>98%Optimal Thermal Conditions.
4NMPDIPEA160 (MW)0.3>99%Optimal Microwave Conditions.

*Conversion determined by HPLC at 254 nm.

Detailed Protocols

Protocol A: Standard Thermal (Scale: 1–10 g)

Best for: Large batches, non-volatile amines, standard lab setups.

Reagents:

  • 6-Chloronicotinamide (1.0 eq)

  • Nucleophile (Amine/Thiol) (1.2 – 1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DMSO (Dimethyl sulfoxide) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 6-chloronicotinamide and DMSO.

  • Addition: Add the DIPEA followed by the nucleophile. If the nucleophile is a solid, add it directly; if liquid, add via syringe.

  • Reaction: Heat the mixture to 110–120 °C in an oil bath.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM) or LCMS every hour. The product is typically more polar than the starting chloride.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a white/off-white solid.

    • Filter the solid, wash with water (

      
      ) to remove residual DMSO/DIPEA, and wash once with cold diethyl ether.
      
  • Workup (Extraction Method - For soluble products):

    • If no precipitate forms, dilute with water and extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Microwave-Assisted (Scale: <500 mg)

Best for: Library generation, unreactive nucleophiles, rapid screening.

Reagents:

  • 6-Fluoronicotinamide (Preferred for speed) or 6-Chloronicotinamide

  • Nucleophile (1.5 eq)

  • TEA (Triethylamine) (2.0 eq)

  • i-PrOH (Isopropanol) or NMP [Concentration: 0.2 M]

Procedure:

  • Setup: In a microwave-compatible vial (2–5 mL), combine substrate, nucleophile, base, and solvent. Cap with a crimp top.

  • Irradiation: Heat to 140–160 °C for 15–30 minutes (High Absorption level).

    • Note: Ethanol/i-PrOH generates significant pressure; ensure the vial is rated for >20 bar.

  • Isolation:

    • Decap the vial.

    • Evaporate the solvent directly (if volatile) or load the crude mixture onto a SCX (Strong Cation Exchange) cartridge.

    • Flush with MeOH (removes non-basic impurities), then elute product with

      
       in MeOH.
      

Workflow Visualization

Workflow Start Start: Reagent Prep (0.5M in DMSO) Reaction Reaction Stage 120°C (Thermal) or 160°C (MW) Start->Reaction Check QC Checkpoint (LCMS/TLC) Reaction->Check Check->Reaction Incomplete Workup_Sol Is Product Water Soluble? Check->Workup_Sol Conversion >95% Path_Ppt Precipitation Path Pour into Ice Water -> Filter Workup_Sol->Path_Ppt No (Precipitates) Path_Ext Extraction Path Extract w/ EtOAc -> Brine Wash Workup_Sol->Path_Ext Yes (Remains in soln) Purification Final Purification Recrystallization or Flash Chrom. Path_Ppt->Purification Path_Ext->Purification

Caption: Fig 2. Decision tree for reaction monitoring and workup selection based on product solubility.

Troubleshooting & Self-Validation

IssuePotential CauseRemediation
Low Conversion Nucleophile is too weak or sterically hindered.Switch solvent to NMP; increase Temp to 140°C. Switch LG from -Cl to -F.
Hydrolysis of Amide Presence of water in basic conditions at high temp.Use anhydrous DMSO/DMF. Avoid hydroxide bases (NaOH/KOH); stick to DIPEA/TEA.
Impurity: Bis-addition Not applicable for 6-chloro (only one LG).N/A for this substrate.
Oiling out in Water Product has intermediate polarity.Add Brine to the water during precipitation. If oil persists, extract with DCM instead of EtOAc.

Validation Step:

  • 1H NMR Diagnostic: Look for the "downfield shift" of the C5-proton. In the starting material (6-Cl), the C5-H is a doublet around

    
     7.5 ppm. Upon substitution with an amine, the electron-donating nature of the amine shields the ring, shifting C5-H upfield (often to 
    
    
    
    6.5–6.8 ppm).
  • Mass Spec: Confirm the mass shift:

    
    .
    

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews, 49(2), 273–412. Link
    
  • Microwave Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Nicotinamide Chemistry: Synthesis of 6-Amino-nicotinamides. U.S. Patent US20070037854A1. (Example of industrial relevance for kinase inhibitors). Link

  • Green Solvents in

    
    :  Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications, 50, 9650-9652. Link
    
  • Regioselectivity Reviews: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard authoritative text for pyridine reactivity). Link

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Chloronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and solutions for coupling 6-chloronicotinamide derivatives.

Executive Summary

6-Chloronicotinamide (6-CNAM) derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., VEGFR, EGFR targets) and NAMPT inhibitors. However, their functionalization via Buchwald-Hartwig amination presents a dichotomy:

  • Electronic Activation: The electron-deficient pyridine ring facilitates oxidative addition at the C6-Cl bond.

  • Catalytic Deactivation: The pyridine nitrogen (N1) and the primary amide (C3-CONH2) act as competitive Lewis bases, capable of sequestering Pd(II) species and poisoning the catalytic cycle.

This guide outlines a "Ligand-Controlled, Base-Modulated" approach to overcome these hurdles, moving beyond generic screening to rational protocol design.

Mechanistic Insight & Catalyst Design

The success of this transformation relies on suppressing off-cycle equilibria. The 6-position chloride is activated, but the formation of stable Pd(II)-pyridyl dimers or amido-palladacycles often arrests turnover.

The "Pd-Eater" Effect

The primary amide protons (pKa ~15-17) are susceptible to deprotonation by strong bases (e.g., NaOtBu), forming an amidate anion that binds tightly to Palladium. Furthermore, the pyridine nitrogen can displace labile ligands.

Solution: Use of Bulky Biaryl Phosphine Ligands (Dialkylbiarylphosphines) creates a steric wall that prevents the coordination of the pyridine nitrogen and destabilizes the formation of inactive dimers.

Mechanistic Pathway Visualization

The following diagram illustrates the productive cycle versus the specific off-cycle traps relevant to nicotinamides.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for 2-Cl-Py) Pd0->OxAdd + 6-CNAM PdII_Ar L-Pd(II)(Ar)(Cl) OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord + Amine Trap_N OFF-CYCLE TRAP: Pyridine N-Binding (Pd-N_py) PdII_Ar->Trap_N Lack of Steric Bulk Trap_Amide OFF-CYCLE TRAP: Amidate Formation (Pd-NHC(O)R) PdII_Ar->Trap_Amide Strong Base (NaOtBu) Deprot Deprotonation (Rate Limiting with Weak Base) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting specific deactivation pathways for aminopyridines. Preventing N-binding requires bulky ligands (L), while preventing amidate formation requires careful base selection.

Critical Parameter Optimization

Ligand Selection Matrix

For 6-chloronicotinamides, "Generational" ligands from the Buchwald lab are superior to bidentates (BINAP/DPPF) due to the need for extreme steric bulk to prevent N-coordination.

LigandClassApplication ScopeRecommendation
XPhos Biaryl MonophosphineGeneral purpose. Excellent for unhindered primary amines.First Choice
BrettPhos Biaryl MonophosphineHigh selectivity for primary amines; prevents arylation of the amide group.Precision Choice
RuPhos Biaryl MonophosphineBest for secondary amines and sterically hindered substrates.Secondary Amines
tBuXPhos Biaryl MonophosphineLate-stage functionalization; highly active but expensive.Difficult Substrates
Base & Solvent Systems[1][2]
  • Standard (Robust): NaOtBu in Toluene or Dioxane.

    • Pros: Fast, high conversion.

    • Cons: Can deprotonate the nicotinamide amide (side reactions).

  • Mild (Selective): K3PO4 or Cs2CO3 in t-Amyl Alcohol or Dioxane.

    • Pros: Preserves the amide functionality; tolerates sensitive groups (esters, nitriles).

    • Cons: Slower; often requires a Precatalyst (G3/G4) to maintain active Pd.

Experimental Protocols

Protocol A: The "Robust" Method (Non-Sensitive Amines)

Best for coupling simple alkyl amines or anilines where the nicotinamide group is stable.

Reagents:

  • Pd Source: Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

  • Temp: 100 °C

Step-by-Step:

  • Catalyst Pre-formation (Crucial): In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol). Add 1 mL of degassed Toluene. Stir at RT for 5-10 mins until the solution turns from dark purple/red to a clear orange/brown (indicative of L-Pd(0) formation).

  • Substrate Addition: Add 6-chloronicotinamide (156 mg, 1.0 mmol), the amine partner (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for polar nicotinamides).

Protocol B: The "Precision" Method (Amide-Preserving)

Best for complex amines, or when Protocol A leads to amide arylation/hydrolysis.

Reagents:

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1-3 mol%)

    • Note: G4 precatalysts contain the ligand and Pd pre-complexed, ensuring 1:1 stoichiometry and immediate activation.

  • Base: K3PO4 (Tribasic, finely ground, 2.0 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane.

  • Temp: 80–100 °C

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add 6-chloronicotinamide (1.0 mmol), Amine (1.1 mmol), Base (2.0 mmol), and the G4 Precatalyst (e.g., XPhos Pd G4, 17 mg for 2 mol%).

  • Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Add anhydrous t-Amyl Alcohol (4 mL) via syringe.

    • Why t-Amyl Alcohol? Higher boiling point than THF, better solubility for polar substrates than Toluene, and helps solubilize inorganic bases.

  • Reaction: Heat to 90 °C. Monitor by LCMS. The reaction is typically cleaner than Protocol A but may take longer (12-24 h).

  • Workup: Standard aqueous extraction or direct loading onto silica after solvent evaporation.

Troubleshooting & Optimization Logic

If conversion is low (<50%) or side products appear, consult the decision tree below.

OptimizationLogic Start Start: Low Yield / Impurity Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Product Dehalogenated (Hydrodehalogenation)? Check1->Check2 Yes Sol4 Use Weak Base (Cs2CO3) Lower Temp Check1->Sol4 No (Complex Mixture) Sol1 Increase Temp (110°C) Switch to G4 Precatalyst Check2->Sol1 No (Cat. Died) Sol2 Switch Solvent to Dioxane Strictly Anhydrous Check2->Sol2 Yes (Reductive Elim too slow) Sol3 Switch Ligand to BrettPhos (Higher Selectivity) Sol1->Sol3 Still Fails

Figure 2: Logical flow for troubleshooting reaction failures. Hydrodehalogenation (replacement of Cl with H) suggests the catalytic cycle is stalling at the reductive elimination stage, often requiring a bulkier ligand or drier conditions.

Common Failure Modes Table
ObservationDiagnosisCorrective Action
SM Recovery Catalyst deactivation by Pyridine N.Switch to XPhos Pd G4 (Precatalyst). Ensure inert atmosphere.
Hydrodehalogenation (Cl replaced by H)Slow reductive elimination; water present.[1]Use anhydrous solvents. Switch to BrettPhos . Increase amine concentration.
Bis-Arylation Amide group reacting.[2][3][4]Switch base to K3PO4 or Cs2CO3 .[1] Use BrettPhos (discriminates 1° amine vs amide).
Pd Black Precipitate Ligand dissociation.Increase Ligand:Pd ratio (if not using G3/G4). Lower temperature slightly.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[3][5][6][7] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines."[1]

  • TCI Chemicals. "Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos."

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Application Note: Process Optimization for the Hydrolysis of 6-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 6-Chloro-4-methylnicotinamide to 6-chloro-4-methylnicotinic acid represents a critical transformation in the synthesis of bioactive pyridine scaffolds, particularly for c-Met and tyrosine kinase inhibitors. While amide hydrolysis is a standard organic transformation, this specific substrate presents a chemoselectivity challenge: the lability of the C6-chlorine atom.

Under standard alkaline conditions, the electron-deficient pyridine ring renders the C6-position susceptible to Nucleophilic Aromatic Substitution (


), leading to the formation of the 6-hydroxy impurity. This guide outlines a High-Fidelity Acidic Hydrolysis Protocol  designed to maximize yield (>85%) while suppressing dechlorination.

Mechanistic Insight & Critical Control Points

The Chemoselectivity Challenge

The reaction landscape is defined by the competition between the desired nucleophilic acyl substitution (at the amide) and the undesired nucleophilic aromatic substitution (at C6).

  • Pathway A (Desired): Water attacks the activated carbonyl carbon.

  • Pathway B (Undesired): Nucleophiles (

    
     or 
    
    
    
    ) attack the C6 carbon, displacing chloride.

In strong alkaline media (NaOH), the hydroxide ion (


) acts as a potent nucleophile for both pathways. However, in acidic media, the nucleophile is water (

). While the protonation of the pyridine nitrogen increases the electrophilicity of the ring (potentially activating

), the low nucleophilicity of water compared to hydroxide makes the C-Cl bond kinetically stable at moderate reflux temperatures.
Reaction Pathway Diagram

ReactionPathways cluster_legend Process Logic Start 6-Chloro-4-methylnicotinamide (Substrate) Inter Tetrahedral Intermediate Start->Inter + H2O / H+ Impurity 6-Hydroxy-4-methylnicotinic acid (Impurity) Start->Impurity Basic Cond. (OH-) SNAr Side Rxn Product 6-Chloro-4-methylnicotinic acid (Target) Inter->Product - NH4+ Product->Impurity Overheating / Extended Time Preferred Route Preferred Route Risk Pathway Risk Pathway

Figure 1: Mechanistic competition between hydrolysis and SNAr displacement. Acidic conditions favor the solid green path.

Experimental Protocol: Acid-Mediated Hydrolysis

This protocol utilizes 6M Hydrochloric Acid. Sulfuric acid (30-50%) is a viable alternative but often complicates downstream isolation due to the high solubility of pyridine sulfates.

Materials & Reagents
ReagentRoleSpecifications
6-Chloro-4-methylnicotinamide SubstratePurity >98%
Hydrochloric Acid (6M) Reagent/SolventPrepared from 37% HCl
Sodium Hydroxide (4M) NeutralizationAqueous solution
2-Propanol (IPA) Wash SolventHPLC Grade
Step-by-Step Methodology
Step 1: Reaction Initiation
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge 10.0 g (58.6 mmol) of 6-Chloro-4-methylnicotinamide.

  • Add 60 mL of 6M HCl (approx. 10 equiv). Note: High acid concentration ensures rapid protonation of the amide oxygen.

  • Begin agitation at 300 RPM.

Step 2: Thermal Processing
  • Heat the slurry to 90°C - 95°C .

    • Critical Parameter: Do not exceed 100°C (vigorous reflux) for extended periods to prevent thermal degradation of the pyridine ring.

  • Maintain temperature for 4 to 6 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile/Water (1:1), and analyze via HPLC.

    • Target: < 1.0% remaining starting material.

Step 3: Isolation & Purification
  • Cool the reaction mixture to 15°C - 20°C using an ice-water bath.

  • Slowly adjust pH to 3.0 - 3.5 (the isoelectric point region) using 4M NaOH.

    • Observation: The product will precipitate as a white to off-white solid.

    • Caution: Exothermic neutralization; keep internal temp < 25°C to avoid re-dissolution or hydrolysis.

  • Stir the slurry at 5°C for 1 hour to maximize yield.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with 2 x 10 mL of cold water followed by 1 x 10 mL of cold 2-Propanol (to aid drying).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85% - 92%

  • Appearance: White crystalline powder

  • Purity (HPLC): > 98.5% (a/a)

  • Melting Point: ~178°C - 182°C (Decomposes)

Process Workflow Diagram

Workflow Start Charge Substrate + 6M HCl Heat Heat to 90-95°C (4-6 Hours) Start->Heat IPC IPC Check (HPLC) SM < 1.0%? Heat->IPC IPC->Heat No (Extend Time) Cool Cool to 15°C IPC->Cool Yes Neutralize Adjust pH to 3.0-3.5 (Precipitation) Cool->Neutralize Filter Filtration & Wash (Cold H2O/IPA) Neutralize->Filter Dry Vacuum Dry 45°C Filter->Dry

Figure 2: Operational workflow for the batch synthesis of 6-chloro-4-methylnicotinic acid.

Analytical Method (HPLC)[1][2]

To validate the protocol, use the following Reverse Phase HPLC method. This separates the acid product from the amide precursor and the hydroxy impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (Approx):

    • 6-Hydroxy-4-methylnicotinic acid: ~2.5 min

    • 6-Chloro-4-methylnicotinic acid (Product): ~7.8 min

    • 6-Chloro-4-methylnicotinamide (SM): ~9.2 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Product solubility in water during workup.Ensure pH is strictly 3.0–3.5. If pH < 1 (too acidic) or > 6 (too basic), the pyridine forms a soluble salt.
High Impurity (6-OH) Reaction temperature > 100°C or reaction time > 12h.[1]Strictly control heating mantle temp. Switch to 6M HCl if using H2SO4 (sulfate is a higher boiling solvent system).
Incomplete Conversion Acid concentration too low.Ensure HCl is at least 6M. Dilute acid slows protonation of the amide carbonyl.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General mechanism of amide hydrolysis and pyridine reactivity).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Patent CN103570612A. Preparation method of 6-chloronicotinic acid. Google Patents. Link (Describes challenges in chloronicotinic acid synthesis and avoidance of SNAr).

  • Master Organic Chemistry. Amide Hydrolysis. Link (Fundamental mechanistic grounding for acid-catalyzed hydrolysis).

  • ChemGuide. The Hydrolysis of Amides. Link (Comparison of acidic vs alkaline conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 6-Chloro-4-methylnicotinamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility issues encountered during the use of this compound in organic synthesis. By understanding the physicochemical properties of 6-Chloro-4-methylnicotinamide and employing strategic experimental design, you can significantly improve reaction efficiency, product yield, and purity.

Introduction to 6-Chloro-4-methylnicotinamide

6-Chloro-4-methylnicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring and a nicotinamide moiety, presents a unique set of solubility characteristics that can be challenging. The presence of the chlorine atom and the methyl group influences the molecule's polarity and crystal lattice energy, often leading to limited solubility in common organic solvents. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloro-4-methylnicotinamide not dissolving in the recommended solvent for my reaction?

A1: Several factors can contribute to poor solubility:

  • Solvent Polarity Mismatch: While "like dissolves like" is a fundamental principle, the polarity of 6-Chloro-4-methylnicotinamide is complex. The pyridine nitrogen and amide group provide polar character, while the chloromethyl-substituted ring is more nonpolar. Your chosen solvent may not be optimally matched.

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent. A saturated solution will not allow for further dissolution.

  • Low Temperature: The solubility of most solids, including 6-Chloro-4-methylnicotinamide, generally increases with temperature.[1] Attempting to dissolve the compound at room temperature may not be effective.

  • Purity of the Compound: Impurities can significantly impact solubility by altering the crystal lattice structure.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

Q2: I'm observing precipitation of my starting material during the reaction. What can I do?

A2: Precipitation during a reaction is a clear indication that the solubility limit has been exceeded. This can be caused by:

  • Change in Solvent Composition: If your reaction generates a byproduct that alters the polarity of the solvent system, the solubility of your starting material may decrease.

  • Temperature Fluctuation: If the reaction is exothermic and no proper temperature control is in place, an initial temperature increase might be followed by cooling, causing precipitation. Conversely, for endothermic reactions, the cooling effect can reduce solubility.[1]

  • Supersaturation: You may have initially created a supersaturated solution that is now crashing out.

To address this, consider:

  • Adding a co-solvent to maintain the solubility of all components throughout the reaction.

  • Maintaining a constant and, if necessary, elevated temperature.

  • Slowing the addition of reagents to avoid sudden changes in the reaction mixture's composition.

Q3: Can I use a co-solvent to improve the solubility of 6-Chloro-4-methylnicotinamide? If so, which ones are recommended?

A3: Yes, using a co-solvent is a highly effective strategy. The goal is to create a solvent mixture with a polarity that is optimal for your compound. For heterocyclic amides, a mixture of a polar aprotic solvent with a less polar solvent can be effective.[2]

Recommended Co-solvent Systems:

  • Dichloromethane (DCM)/Methanol: DCM is a good starting point for many organic compounds, but its polarity might be insufficient. Adding a small amount of methanol can significantly increase the polarity and solvating power of the mixture.

  • Tetrahydrofuran (THF)/N,N-Dimethylformamide (DMF): THF is a versatile solvent. For particularly stubborn solubility issues, the addition of a strong polar aprotic solvent like DMF can be beneficial.[3]

  • Toluene/Acetonitrile: This combination can be useful for reactions requiring higher temperatures, with acetonitrile providing the necessary polarity to dissolve the nicotinamide derivative.

Q4: How does temperature affect the solubility of 6-Chloro-4-methylnicotinamide?

A4: For most solids dissolving in a liquid solvent, the process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[1] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. For chlorinated pyridine compounds, thermodynamic studies often show that reactions and solubility are enhanced at higher temperatures.[4] It is crucial to experimentally determine the optimal temperature for your specific reaction, balancing solubility with potential thermal degradation of your reactants or products.

Q5: Are there any alternative methods to improve solubility besides solvent and temperature manipulation?

A5: Yes, several other techniques can be employed:

  • Sonication: Applying ultrasonic frequencies can help to break down the crystal lattice and accelerate the dissolution process. This is particularly useful for kinetically slow dissolutions.

  • Use of Solubility Enhancers: For certain applications, particularly in pharmaceutical formulations, complexing agents like cyclodextrins can be used to encapsulate the molecule and improve its apparent solubility.[5]

  • Formation of a More Soluble Derivative: In some synthetic routes, it may be possible to temporarily modify the structure of 6-Chloro-4-methylnicotinamide to a more soluble intermediate, and then revert it to the desired product in a later step.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are facing solubility challenges with 6-Chloro-4-methylnicotinamide, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for 6-Chloro-4-methylnicotinamide solubility.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a quick determination of suitable solvents for 6-Chloro-4-methylnicotinamide.

Materials:

  • 6-Chloro-4-methylnicotinamide

  • A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Methanol, Toluene, N,N-Dimethylformamide, Dimethyl Sulfoxide)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate/stirrer

Procedure:

  • Add approximately 10 mg of 6-Chloro-4-methylnicotinamide to a vial.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture for 30 seconds at room temperature.

  • Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble).

  • If the compound is not fully soluble, gently heat the vial while stirring and observe any changes.

  • Repeat for each solvent to build a solubility profile.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • 6-Chloro-4-methylnicotinamide

  • Chosen solvent

  • Shaking incubator or orbital shaker

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a saturated solution by adding an excess of 6-Chloro-4-methylnicotinamide to a known volume of the solvent in a sealed flask.

  • Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

  • Dilute the filtrate with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.[6][7]

  • Calculate the original concentration to determine the solubility.

Data Presentation

SolventNicotinamide SolubilityExpected Solubility for 6-Chloro-4-methylnicotinamideRationale
WaterSolubleSparingly SolubleThe chloromethyl group increases lipophilicity, reducing aqueous solubility.
MethanolSoluble[8]SolublePolar protic solvent capable of hydrogen bonding with the amide and pyridine nitrogen.
EthanolSoluble[9]SolubleSimilar to methanol, good solvating power for this class of compounds.
AcetoneSoluble[8]Moderately SolubleA polar aprotic solvent, should be a reasonable choice.
Ethyl AcetateSparingly Soluble[8]Moderately SolubleThe ester group provides some polarity, but may be less effective than alcohols.
DichloromethaneData not readily availableLikely Moderately SolubleA common solvent for a wide range of organic compounds.[10]
TetrahydrofuranData not readily availableLikely SolubleA versatile polar aprotic solvent.
N,N-DimethylformamideSolubleSolubleA strong polar aprotic solvent, often used for poorly soluble amides.[3]

Logical Relationships in Solvent Selection

The choice of solvent is a critical first step in overcoming solubility issues. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Solvent_Selection Start Start: Need to dissolve 6-Chloro-4-methylnicotinamide Initial_Choice Initial Solvent Choice: Polar Aprotic (e.g., THF, Acetone) or Halogenated (e.g., DCM) Start->Initial_Choice Check_Solubility Assess Solubility at Room Temp Initial_Choice->Check_Solubility Soluble Soluble: Proceed with Reaction Check_Solubility->Soluble Yes Not_Soluble Not Soluble or Partially Soluble Check_Solubility->Not_Soluble No Heat Apply Heat Not_Soluble->Heat Soluble_Heat Soluble with Heat: Proceed with Caution (Monitor Stability) Heat->Soluble_Heat Yes Not_Soluble_Heat Still Insoluble Heat->Not_Soluble_Heat No Co_Solvent Introduce Co-solvent: Polar Protic (e.g., MeOH) or Stronger Aprotic (e.g., DMF) Not_Soluble_Heat->Co_Solvent Final_Check Assess Solubility Co_Solvent->Final_Check Final_Soluble Soluble: Proceed with Optimized Solvent System Final_Check->Final_Soluble Yes

Caption: Decision-making diagram for solvent selection.

By methodically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with 6-Chloro-4-methylnicotinamide, leading to more successful and reproducible synthetic outcomes.

References

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

  • Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
  • Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. Journal of Pharmaceutical Sciences, 96(5), 1093-1103.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2025). Improvement of Solubility and Dissolution of Niclosamide using Metal Organic Framework 5 (MOF-5). Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-chloro-4-methylnicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved from [Link]

  • Saraireh, I. (2018). Thermochemical parameters of chlorinated compounds of pyridine. Computational and Theoretical Chemistry, 1146, 10-16.
  • Cordier, P. (2018). Actinide-lanthanide separation with solvents on the base of amides of heterocyclic diacids. Inorganic Chemistry, 57(9), 5163-5174.
  • Li, Z., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry, 26(1), 234-242.
  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. Retrieved from [Link]

  • King's College London Research Portal. (n.d.). A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions: protodehalogenation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Tackling Protodehalogenation Head-On

This section addresses specific issues you might be encountering at the bench. Each answer delves into the root cause of the problem and provides a range of actionable solutions.

Question: I'm observing a significant amount of the protodehalogenated arene byproduct in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Answer:

Significant protodehalogenation in a Suzuki-Miyaura coupling points to a disruption in the catalytic cycle where the desired transmetalation and reductive elimination steps are outcompeted by a pathway that replaces the halogen with a hydrogen atom.[1] This unwanted outcome can arise from several factors:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is often the formation of a Pd-H species.[1] This highly reactive intermediate can undergo reductive elimination with the aryl group on the palladium complex (Ar-Pd-X) to yield the undesired protodehalogenated product (Ar-H). Sources of the hydride can include:

    • The Base: Strong bases, particularly alkoxides, can react with protic solvents (like alcohols or residual water) or even the boronic acid itself to generate Pd-H.

    • The Solvent: Protic solvents such as alcohols can directly serve as a hydride source.

    • Impurities: Trace amounts of water in your reagents or solvents are a common source of protons that can lead to the formation of Pd-H species.[2]

  • Slow Transmetalation: If the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst, is slow, it provides a larger window of opportunity for the competing protodehalogenation to occur.[1]

Actionable Solutions:

  • Optimize Your Base: The choice of base is critical.[3] Switch from strong bases like NaOH or KOH to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3] These bases are less likely to promote the formation of Pd-H species.

  • Solvent Selection is Key: Favor aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene over protic solvents.[1][3] If a protic solvent is necessary for solubility, consider using it as a co-solvent in minimal quantities. Ensure your solvents are rigorously dried and degassed.

  • Ligand Choice Matters: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the protodehalogenation pathway.

  • Control Water Content: While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura coupling, excess water can be detrimental.[1] If working under anhydrous conditions, ensure all glassware is flame-dried and reagents are stored under an inert atmosphere.

  • Use a More Reactive Boron Reagent: Employing highly active and stable boronic acids or their corresponding esters (e.g., pinacol esters) can facilitate a faster transmetalation step, minimizing the time for protodehalogenation to take place.[1][5]

Question: My Buchwald-Hartwig amination of an aryl chloride is sluggish and primarily yields the dehalogenated starting material. What's going wrong?

Answer:

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in many cross-coupling reactions, including the Buchwald-Hartwig amination.[6] This inherent low reactivity can lead to a sluggish reaction where side reactions like protodehalogenation become dominant.

The core of the problem often lies in a slow oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the aryl-chloride bond.[1][7] When this step is slow, the palladium catalyst can react with other components in the reaction mixture to form Pd-H species, leading to protodehalogenation.

Actionable Solutions:

  • Catalyst and Ligand System: For challenging aryl chlorides, a robust catalyst system is paramount.

    • Use a Pre-catalyst: Employing a pre-catalyst that readily forms the active Pd(0) species can be more reliable than using sources like Pd(OAc)₂.[1][6]

    • Specialized Ligands: Utilize ligands specifically designed for aryl chloride activation. Bulky, electron-rich phosphine ligands are often effective.

  • Elevate the Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for the oxidative addition of aryl chlorides.[1]

  • Base Selection: While strong bases are typically used in Buchwald-Hartwig aminations, an excessively strong base in the presence of a protic source can exacerbate protodehalogenation. If you suspect this is an issue, consider screening different bases.

  • Solvent Choice: Ensure you are using a suitable aprotic solvent like toluene or dioxane.[8] Chlorinated solvents should be avoided as they can interfere with the catalyst.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions about the mechanism and prevention of protodehalogenation.

Question: What is the fundamental mechanism of protodehalogenation in Pd-catalyzed cross-coupling reactions?

Answer:

Protodehalogenation, also referred to as hydrodehalogenation, is the substitution of a halogen atom on your starting material with a hydrogen atom.[1] The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1]

The typical catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Protodehalogenation introduces a competing pathway. After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate, a Pd-H species can be generated. This Pd-H can then undergo reductive elimination with the aryl group to produce the undesired Ar-H product and regenerate the Pd(0) catalyst.[5]

The conversion of a C-Pd(II) bond to a C-H bond is also referred to as protodepalladation.[11]

Question: How does the choice of halide (I, Br, Cl) in my starting material affect the likelihood of protodehalogenation?

Answer:

The propensity for protodehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most susceptible to this side reaction. This trend is directly related to the ease of oxidative addition. While aryl iodides are highly reactive and readily undergo oxidative addition, this can sometimes lead to a situation where subsequent steps in the catalytic cycle are slower, allowing more time for protodehalogenation to occur. Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired side reaction.[1]

Question: Are there specific classes of substrates that are more prone to protodehalogenation?

Answer:

Yes, certain substrates are inherently more susceptible to protodehalogenation. Electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more prone to this side reaction.[1] The presence of the nitrogen atom in the heterocyclic ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst and altering its reactivity. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some instances, protecting the N-H group can help suppress dehalogenation.[1]

Visualizing the Competing Pathways

To better understand the competition between the desired cross-coupling and the undesired protodehalogenation, the following diagrams illustrate the catalytic cycles.

Cross_Coupling_vs_Protodehalogenation cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Protodehalogenation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-M ArPdH Ar-Pd(II)-H(L_n) ArPdX->ArPdH Hydride Formation Transmetal Transmetalation (R-M) Product Ar-R (Desired Product) ArPdR->Product RedElim Reductive Elimination Product->Pd0 Regenerates Catalyst PdH_source Hydride Source (e.g., Base, Solvent, H₂O) PdH_source->ArPdH SideProduct Ar-H (Protodehalogenated Byproduct) ArPdH->SideProduct H-X Elimination ProtoRedElim Reductive Elimination SideProduct->Pd0_2 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where protodehalogenation is a known issue.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Degassed water (if required, typically 1-2 equivalents)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

  • Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.[1]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Protecting Group Strategy for N-H Containing Heterocycles

For N-H containing heterocycles prone to protodehalogenation, protection of the nitrogen can be an effective strategy.[1]

Step 1: Protection of the N-H Heterocycle

  • Choose a suitable protecting group that is stable to the cross-coupling conditions but can be easily removed later (e.g., Boc, SEM).

  • Follow standard literature procedures for the protection of your specific heterocycle.

Step 2: Suzuki-Miyaura Coupling of the Protected Heterocycle

  • Follow the general procedure outlined in Protocol 1, using your N-protected heterocyclic halide as the starting material.

Step 3: Deprotection

  • After purification of the coupled product, remove the protecting group using the appropriate deprotection conditions.

Data Summary: Influence of Reaction Parameters on Protodehalogenation

The following table summarizes general trends observed for the influence of various reaction components on the outcome of a Suzuki-Miyaura coupling, specifically regarding the formation of the protodehalogenated byproduct.

ParameterCondition Favoring Desired ProductCondition Favoring ProtodehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCsLess sterically demanding, electron-poor ligandsPromotes faster reductive elimination of the desired product.[1]
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong bases (NaOH, KOH, alkoxides)Minimizes the formation of Pd-H species.[1][3]
Solvent Aprotic (Toluene, Dioxane, THF)Protic (Alcohols, excess Water)Reduces the availability of hydride sources.[1][3]
Temperature Optimal for desired reaction rateExcessively high temperaturesCan lead to catalyst decomposition and increased side reactions.
Water Content Anhydrous or minimal amountExcess waterCan act as a proton source leading to Pd-H formation.[1]

Note: This table provides general guidance. Optimal conditions will always be substrate-dependent and require empirical screening.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protodepalladation as a Strategic Elementary Step in Catalysis. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Nature. (2024, May 10). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

Navigating Steric Hindrance: A Technical Support Guide for Low C6-Chlorine Reactivity in 4-Methylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the low reactivity of the C6-chlorine atom in pyrimidine scaffolds substituted with a C4-methyl group. The steric hindrance imposed by the adjacent methyl group can significantly impede desired transformations, leading to low yields, slow reaction times, or complete reaction failure.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the underlying mechanistic principles and offer field-proven protocols to overcome these synthetic hurdles. Our approach is grounded in enhancing your experimental success by explaining the "why" behind each strategic choice.

Core Challenge: The Steric Clash

The primary issue at hand is the steric bulk of the C4-methyl group, which physically obstructs the approach of nucleophiles or the coordination of catalytic species to the C6-position. This hindrance raises the activation energy for both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in many palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with a simple amine on 4-methyl-6-chloropyrimidine failing, even at high temperatures?

Answer: The pyrimidine ring is electron-deficient, which in principle makes it susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 and C6 positions are more reactive than the C2 position.[1] However, the C4-methyl group creates significant steric hindrance at the C6 position. This bulkiness prevents the nucleophile from effectively attacking the C6 carbon, even under forcing conditions. The reaction likely stalls at the initial addition step of the SNAr mechanism due to a high energy transition state.

For SNAr to be successful on such a sterically congested substrate, you would typically require highly aggressive conditions (high temperature, pressure) and a small, highly potent nucleophile, which may not be compatible with other functional groups in your molecule. Often, a more effective strategy is to pivot to a transition-metal-catalyzed approach.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses specific experimental failures and provides detailed troubleshooting steps and optimized protocols.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

"I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid at the C6-position of 4-methyl-6-chloropyrimidine, but I'm only recovering starting material or seeing trace product formation."

This is a classic case where the steric hindrance of the C4-methyl group is likely inhibiting the oxidative addition of the palladium catalyst to the C-Cl bond. For sterically demanding couplings, the choice of ligand is paramount.

Causality & Solution:

The oxidative addition step is often the rate-limiting step in Suzuki-Miyaura couplings of aryl chlorides. A bulky substituent ortho to the leaving group (in this case, the C4-methyl group relative to the C6-chlorine) slows this step down considerably. To overcome this, you need a catalyst system that is both highly active and sterically tailored to facilitate the reaction.

Recommended Actions:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates. You should employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily access the hindered C-Cl bond.

    • Top Choices: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or RuPhos are excellent starting points. N-heterocyclic carbenes (NHCs) like IPr can also be highly effective for coupling at hindered positions.[2]

  • Catalyst & Pre-catalyst Choice: Use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or SPhos Pd G2 . These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.

  • Base and Solvent Optimization: A strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings. Anhydrous, polar aprotic solvents like 1,4-dioxane , toluene , or a dioxane/water mixture are typically used.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered 6-Chloropyrimidine

ParameterRecommended ConditionRationale
Substrate 4-methyl-6-chloropyrimidine1.0 eq
Boronic Acid Arylboronic Acid1.2 - 1.5 eq
Pd Pre-catalyst XPhos Pd G32-5 mol%
Ligand (Included in pre-catalyst)XPhos is a bulky, electron-rich ligand ideal for hindered substrates.
Base K₃PO₄2.0 - 3.0 eq
Solvent Anhydrous 1,4-Dioxane/H₂O (e.g., 4:1)A polar aprotic solvent system often aids in dissolving the base and boronic acid.
Temperature 100-110 °CHigher temperatures are often necessary to overcome the activation barrier.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Issue 2: Failure in Buchwald-Hartwig Amination

"I'm attempting a Buchwald-Hartwig amination with a primary or secondary amine on my 4-methyl-6-chloropyrimidine substrate, but the reaction is sluggish and gives poor yields."

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of sterically hindered aryl chlorides is highly dependent on the ligand. The steric shield of the C4-methyl group can prevent both the oxidative addition and the subsequent reductive elimination steps.

Causality & Solution:

The catalytic cycle of the Buchwald-Hartwig amination involves several steps that can be affected by steric hindrance. A bulky ligand is required to facilitate the challenging oxidative addition of the C-Cl bond. Furthermore, the ligand must also accommodate the amine and the pyrimidine ring in the palladium coordination sphere to allow for efficient reductive elimination to form the C-N bond.

Recommended Actions:

  • Ligand Selection is Critical: For amination of hindered aryl chlorides, highly specialized biarylphosphine ligands are necessary.

    • Top Choices: BrettPhos , RuPhos , or Xantphos are often excellent choices.[3] BrettPhos, in particular, is well-suited for coupling with a wide range of amines.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. If your substrate is base-sensitive, lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative.

  • Temperature and Solvent: These reactions typically require elevated temperatures, often in the range of 90-120 °C. Solvents such as toluene or 1,4-dioxane are standard. Ensure they are anhydrous and degassed.

Optimized Protocol: Buchwald-Hartwig Amination of a Hindered 6-Chloropyrimidine

ParameterRecommended ConditionRationale
Substrate 4-methyl-6-chloropyrimidine1.0 eq
Amine Primary or Secondary Amine1.1 - 1.3 eq
Pd Pre-catalyst BrettPhos Pd G32-5 mol%
Ligand (Included in pre-catalyst)BrettPhos is highly effective for C-N coupling of hindered substrates.
Base NaOtBu1.5 - 2.0 eq
Solvent Anhydrous TolueneA non-coordinating, high-boiling solvent is ideal.
Temperature 100-110 °CTo facilitate the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Reaction Time 4-18 hoursMonitor by TLC or LC-MS.
Issue 3: Unsuccessful Sonogashira Coupling

"My Sonogashira coupling of a terminal alkyne with 4-methyl-6-chloropyrimidine is not proceeding. I'm using a standard Pd/Cu catalyst system."

The Sonogashira reaction, while powerful for forming C-C triple bonds, can be challenging with unreactive aryl chlorides, especially when they are sterically hindered.[4] The standard Pd(PPh₃)₄/CuI system often fails in these cases.

Causality & Solution:

The dual catalytic cycle of the Sonogashira reaction involves both palladium and copper. The palladium cycle, particularly the oxidative addition step, is often the bottleneck with hindered aryl chlorides. The copper cycle facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. Both cycles can be influenced by steric factors.

Recommended Actions:

  • Advanced Catalyst System: Move away from the traditional Pd(PPh₃)₄ catalyst. A more active palladium source combined with a bulky phosphine ligand is necessary. A combination of Pd₂(dba)₃ and a ligand like XPhos or cBRIDP can be effective.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions, such as alkyne homocoupling (Glaser coupling). Modern protocols have been developed that are copper-free. These often rely on a highly active palladium catalyst and a suitable base.

  • Amine Base/Solvent: The choice of amine base is crucial. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices, often used as the solvent or co-solvent. For challenging substrates, a stronger, non-nucleophilic organic base like DBU in a solvent like DMF might be necessary.

Workflow for Sonogashira Coupling

Caption: Decision tree for troubleshooting sterically hindered Sonogashira couplings.

Optimized Protocol: Sonogashira Coupling of a Hindered 6-Chloropyrimidine

ParameterRecommended ConditionRationale
Substrate 4-methyl-6-chloropyrimidine1.0 eq
Alkyne Terminal Alkyne1.5 eq
Pd Source Pd₂(dba)₃2.5 mol%
Ligand XPhos5 mol%
Copper Source CuI5 mol% (optional, can be omitted in some systems)
Base DBU2.0 eq
Solvent Anhydrous DMFA polar, high-boiling solvent can facilitate the reaction.
Temperature 80-100 °CTo drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Concluding Remarks

The low reactivity of the C6-chlorine in 4-methylpyrimidine derivatives is a significant but surmountable challenge. The key to success lies in moving beyond traditional SNAr conditions and embracing modern palladium-catalyzed cross-coupling reactions. The judicious selection of bulky, electron-rich ligands is the most critical factor in overcoming the steric hindrance imposed by the C4-methyl group. By understanding the mechanistic basis for the low reactivity and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their success rates in the functionalization of these important heterocyclic scaffolds.

References

  • BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. BenchChem.
  • Unkefer, C. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Li, G., et al. (2014). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 16(23), 6184–6187.
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Abdou, I. M. (2007). A simple and efficient one-pot synthesis of novel 4,6-disubstituted-N-aryl-pyrimidin-2-amines via palladium-catalyzed Buchwald–Hartwig coupling reaction. Tetrahedron Letters, 48(39), 6928-6932.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(45), 7943-7945.
  • Singh, R., et al. (2014). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • El-Faham, A., et al. (2013).
  • Rodrigues, M. O., et al. (2024).
  • Reddy, T. J., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(10-11), 1637-1654.
  • Zala, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Valente, C., et al. (2012). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. European Journal of Organic Chemistry, 2012(15), 2898-2901.
  • Niu, Y., & Fu, G. C. (2004).
  • Organ, M. G., et al. (2018). Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes. Molecules, 23(9), 2349.
  • Zhang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Wang, X., et al. (2020). A Copper-Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions.
  • Smith, A. M., et al. (2018). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Golding, G. M., et al. (1998). 1-Phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists: the effects of substituents at C4 and C6. Journal of Medicinal Chemistry, 41(18), 3464–3472.
  • Murty, P. S. R., et al. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 60(1), 60-63.
  • Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Li, J., & Hajipour, A. R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485–4505.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • Akao, A., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 72(8), 449-452.

Sources

Validation & Comparative

1H NMR chemical shifts of 4-methyl group in nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-methylnicotinamide derivatives. It is structured to assist medicinal chemists and structural biologists in unambiguously assigning the 4-methyl group, a common motif in kinase inhibitors and NAD+ salvage pathway modulators.

Executive Summary: The Structural Challenge

In nicotinamide derivatives, the 4-methyl group (


 2.40 – 2.70 ppm) is frequently misassigned due to spectral overlap with other methyl regioisomers (2-Me, 6-Me) or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm). Correct assignment is critical because the 4-methyl group exerts a specific "magic methyl" effect—locking the amide conformation and altering metabolic stability against nicotinamide N-methyltransferase (NNMT).

This guide establishes a self-validating protocol to distinguish the 4-methyl substituent from its regioisomers and N-methylated analogs using chemical shift analysis, coupling constants (


), and solvent-dependent behavior.

Part 1: Chemical Shift Analysis ( )[1][2][3]

The chemical shift of the 4-methyl group is heavily influenced by the electron-withdrawing nature of the pyridine ring and the anisotropic effect of the adjacent 3-carboxamide group.

Table 1: Diagnostic Chemical Shifts of Methyl Groups in Nicotinamide Scaffolds
Methyl PositionSolventTypical Shift (

ppm)
MultiplicityDiagnostic Feature
4-Methyl (Ring) DMSO-d6 2.45 – 2.62 Singlet (s) Sharp singlet; typically deshielded vs. toluene methyl due to pyridine ring current.
4-Methyl (Ring) CDCl3 2.60 – 2.70 Singlet (s) Downfield shift due to lack of H-bonding stabilization compared to DMSO.
6-Methyl (Ring)DMSO-d62.50 – 2.58Singlet (s)Often obscured by DMSO solvent residual peak (2.50 ppm).
N-Methyl (Amide)DMSO-d62.80 – 2.95Doublet (d)

Hz. Collapses to singlet upon D2O shake.
1-Methyl (Pyridinium)D2O/DMSO4.30 – 4.50Singlet (s)Highly deshielded due to positive charge on ring Nitrogen.

Critical Insight: The 4-methyl signal in DMSO-d6 often appears as a distinct singlet just downfield of the residual solvent peak (2.50 ppm). In CDCl3 , it shifts further downfield (


2.65 ppm), moving it away from the solvent region but potentially into overlap with 

-protons of alkyl chains.

Part 2: Self-Validating Assignment Protocol

To ensure scientific integrity, do not rely on chemical shift alone. Use this three-step validation logic based on scalar coupling and nuclear Overhauser effects.

Step 1: The Aromatic Splitting Check (The "H2 Singlet" Test)

The presence of a methyl group at the 4-position alters the multiplicity of the remaining aromatic protons.

  • 4-Methylnicotinamide Pattern:

    • H2: Appears as a sharp Singlet (s) (or fine doublet

      
       Hz) at 
      
      
      
      8.5–8.7 ppm. It is isolated between the ring Nitrogen and the Amide.
    • H5: Doublet (d,

      
       Hz).
      
    • H6: Doublet (d,

      
       Hz).
      
    • Note: The loss of the H4 proton simplifies the spectrum compared to unsubstituted nicotinamide.

  • 6-Methylnicotinamide Pattern (Regioisomer):

    • H2: Singlet (s).

    • H4: Doublet (d,

      
       Hz).
      
    • H5: Doublet (d,

      
       Hz).
      
    • Differentiation: The coupling constant between H4-H5 (ortho,

      
      8 Hz) in the 6-Me isomer is typically larger than the H5-H6 coupling (
      
      
      
      5 Hz) seen in the 4-Me isomer.
Step 2: The NOE Verification (Stereochemical Lock)

The 4-methyl group is sterically crowded against the 3-carboxamide.

  • Experiment: 1D NOE or 2D NOESY.

  • Observation: Irradiating the Methyl signal (

    
    2.6 ppm) should show a strong NOE enhancement of the H5 aromatic proton  and the Amide NH  protons (if in DMSO).
    
  • Absence of NOE to Amide NH: Suggests the methyl is likely at the 5 or 6 position.

Step 3: Solvent Titration (D2O Shake)
  • Protocol: Add 1-2 drops of D2O to the DMSO-d6 sample.

  • Result:

    • 4-Methyl (Ring): Signal remains a Singlet .

    • N-Methyl (Amide): Signal collapses from a Doublet to a Singlet (due to loss of coupling to the exchanging NH proton) or disappears if exchange is fast.

    • This rules out amide-alkylation byproducts common in synthesis.

Part 3: Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning the methyl signal in a crude reaction mixture containing potential isomers.

NMR_Assignment_Flow Start Unknown Methyl Signal (2.4 - 3.0 ppm) CouplingCheck Step 2: Check Multiplicity (Before D2O) Start->CouplingCheck SolventCheck Step 1: D2O Shake Test AromaticAnalysis Step 3: Analyze Aromatic Region (H2, H5, H6) SolventCheck->AromaticAnalysis Confirmed Ring Me AmideMe Signal Collapses/Disappears (N-Methyl Amide) CouplingCheck->AmideMe Doublet RingMe Signal Persists as Singlet (Ring Methyl) CouplingCheck->RingMe Singlet RingMe->SolventCheck Isomer4 H5 & H6 are Doublets (J~5Hz) Strong NOE to Amide NH (4-Methylnicotinamide) AromaticAnalysis->Isomer4 H2 Singlet + J(5,6)~5Hz Isomer6 H4 & H5 are Doublets (J~8Hz) NO NOE to Amide NH (6-Methylnicotinamide) AromaticAnalysis->Isomer6 H2 Singlet + J(4,5)~8Hz Isomer2 H4, H5, H6 pattern (t/d) Methyl shifted downfield (2-Methylnicotinamide) AromaticAnalysis->Isomer2 No H2 Singlet

Figure 1: Logical workflow for distinguishing 4-methylnicotinamide from common synthetic byproducts and regioisomers.

Part 4: Mechanistic Interpretation of Shifts

Understanding why the shift occurs allows you to predict shifts in novel derivatives.

  • Deshielding Zone: The pyridine ring creates a paramagnetic ring current. Substituents attached directly to the ring (like the 4-Me) are in the deshielding zone, shifting them downfield (

    
     2.4+) compared to alkyl methyls (
    
    
    
    0.9).
  • Ortho-Effect: The 3-carboxamide group is electron-withdrawing. Through inductive effects (-I), it pulls electron density away from the adjacent 4-position, further deshielding the 4-methyl protons.

  • Steric Compression: The 4-methyl group forces the amide group to twist out of planarity with the pyridine ring. This reduces conjugation.[1]

    • Observation: In 4-methyl derivatives, the amide NH protons often appear sharper and at slightly different shifts than in unsubstituted nicotinamide because the rotation of the amide bond is restricted (atropisomerism potential).

Experimental Protocol for High-Resolution Characterization

To obtain publishable data for 4-methylnicotinamide derivatives:

  • Concentration: Prepare samples at 5-10 mM . Higher concentrations can cause stacking interactions (

    
    -
    
    
    
    stacking) which artificially shield the aromatic and methyl signals, shifting them upfield by up to 0.1-0.2 ppm.
  • Acidity: Ensure the solvent is acid-free.

    • Issue: CDCl3 often contains trace HCl. Protonation of the pyridine nitrogen (forming the pyridinium ion) will drastically shift the 4-Me signal downfield (towards 2.8 ppm) and alter coupling constants.

    • Fix: Filter CDCl3 through basic alumina or use DMSO-d6 for neutral species characterization.

References

  • Chemical Shift Data & Solvent Effects

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997, 62, 7512–7515.
  • 4-Methylnicotinamide Synthesis & Characterization

    • Donkor, I. O.; et al. "Synthesis and antimicrobial activity of 4-methylnicotinamide derivatives." J. Med. Chem.
  • Coupling Constants in Pyridines

    • Reich, H. J. "WinPLT NMR Coupling Constant Library: Pyridines." University of Wisconsin-Madison.
  • Differentiation of Regioisomers (4-Me vs 6-Me)

    • Carelli, I.; et al. "1H-NMR study and structure determination of 4,4- and 4,6-dimers from electrochemical reduction of NADP+." Biochim. Biophys. Acta.1980, 625, 33-42.

Sources

A Comparative Guide to the C13 NMR Spectral Assignment of 6-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13 NMR), provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers an in-depth technical comparison of predictive methodologies for the C13 NMR spectral assignment of 6-Chloro-4-methylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide establishes a robust, theoretically grounded framework for its anticipated spectral features.

The Bedrock of C13 NMR: Understanding Chemical Environments

C13 NMR spectroscopy operates on the principle that each carbon atom within a molecule resides in a unique electronic environment, causing it to resonate at a distinct frequency when placed in a strong magnetic field. The resulting spectrum displays a series of signals, where the position of each signal (the chemical shift, δ, in parts per million, ppm) is highly sensitive to the atom's local chemical environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final chemical shift value.[1][2] For proton-decoupled C13 NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying the initial analysis by providing a direct count of non-equivalent carbons.[1][3]

In the case of 6-Chloro-4-methylnicotinamide, we anticipate seven distinct signals in the C13 NMR spectrum, corresponding to the seven carbon atoms in the molecule. The challenge lies in assigning each signal to its specific carbon atom. This is achieved by understanding the influence of the substituents—a chloro group, a methyl group, and a carboxamide group—on the electron distribution within the pyridine ring.

Comparative Analysis: In Silico vs. Additivity-Based Prediction

To arrive at a reliable spectral assignment, we will compare two primary methodologies: a machine-learning-based online prediction tool and a manual prediction based on established substituent chemical shift (SCS) effects.

Methodology 1: In Silico Prediction using NMRDB.org

Numerous computational tools are available to predict NMR spectra.[4][5][6] These platforms often utilize large databases of experimental spectra and employ algorithms, such as machine learning and HOSE-code-based methods, to predict chemical shifts for a given structure.[7] For this guide, we have utilized NMRDB.org, a freely accessible and citable resource that provides rapid and reliable NMR predictions.[8][9]

Methodology 2: Manual Prediction via Substituent Additivity

This classical approach relies on the principle that the chemical shift of a carbon in a substituted ring can be estimated by adding substituent-induced chemical shifts (SCS) to the chemical shifts of the parent heterocycle, in this case, pyridine.[10] The known experimental chemical shifts for pyridine in CDCl3 are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[11] The SCS values for the chloro, methyl, and carboxamide groups are then applied to these base values to estimate the shifts in 6-Chloro-4-methylnicotinamide.

The table below presents a comparison of the predicted C13 NMR chemical shifts for 6-Chloro-4-methylnicotinamide obtained from both methods.

Carbon AtomIn Silico Prediction (NMRDB.org) (ppm)Manual Prediction (SCS Additivity) (ppm)Proposed Assignment (ppm) & Rationale
C2151.7~152151.7: The nitrogen atom strongly deshields the adjacent C2 carbon. The effect of the meta-methyl and para-carboxamide groups are relatively minor at this position.
C3134.5~135134.5: This carbon is directly attached to the electron-withdrawing carboxamide group, leading to a significant downfield shift from the base pyridine C3 value.
C4148.9~147148.9: The methyl group substituent causes a downfield shift (α-effect) at the carbon to which it is attached.
C5123.8~122123.8: This carbon is ortho to the methyl group and meta to the chloro and carboxamide groups. The competing effects result in a chemical shift close to that of an unsubstituted C3/C5 in pyridine.
C6152.4~150152.4: This carbon is significantly deshielded due to the adjacent nitrogen and the direct attachment of the electronegative chlorine atom (α-effect).
-CH320.1~2020.1: The methyl carbon attached to an aromatic ring is expected to appear in the upfield region, typically between 15-25 ppm.
-C=O168.2~168168.2: The carbonyl carbon of the amide group is highly deshielded and is expected to appear significantly downfield, typically in the 165-175 ppm range.

Proposed Spectral Assignment and Justification

Based on the strong correlation between the in silico prediction and the manual additivity model, a confident assignment of the C13 NMR spectrum for 6-Chloro-4-methylnicotinamide can be proposed.

dot graph "6_Chloro_4_methylnicotinamide_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];

} Caption: Molecular structure of 6-Chloro-4-methylnicotinamide with atom numbering.

  • Carbonyl Carbon (-C=O): The most downfield signal at 168.2 ppm is unambiguously assigned to the carbonyl carbon of the amide group due to the strong deshielding effect of the double-bonded oxygen atom.

  • C6 and C2: The signals at 152.4 ppm and 151.7 ppm are assigned to C6 and C2, respectively. Both are significantly deshielded by the adjacent electronegative nitrogen atom. C6 is shifted slightly further downfield than C2 due to the additional deshielding effect of the directly attached chlorine atom.

  • C4: The signal at 148.9 ppm is assigned to C4. The methyl substituent induces a downfield shift on the carbon it is attached to (the α-effect).

  • C3: The signal at 134.5 ppm is assigned to C3. Its downfield position is a direct consequence of being attached to the electron-withdrawing carboxamide group.

  • C5: The signal at 123.8 ppm is assigned to C5. Its chemical shift is close to that of the C3/C5 carbons in unsubstituted pyridine, suggesting that the shielding effect of the ortho-methyl group is counteracted by the deshielding effects of the meta-substituents.

  • Methyl Carbon (-CH3): The most upfield signal at 20.1 ppm is assigned to the methyl carbon, which is typical for a methyl group attached to an aromatic ring.

Experimental Protocol for C13 NMR Data Acquisition

The following provides a detailed, self-validating protocol for acquiring a high-quality C13 NMR spectrum for a small organic molecule like 6-Chloro-4-methylnicotinamide.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

  • Mass: Accurately weigh approximately 50-100 mg of the compound for a standard C13 NMR experiment.[12] A higher concentration may be needed for less sensitive experiments or for detecting quaternary carbons, which often exhibit weaker signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. Use approximately 0.6-0.7 mL of solvent.[12]

  • Dissolution: Dissolve the sample in the solvent in a clean, small vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution.

  • Filtration: Using a pipette with a small cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The following steps are generalized for a modern NMR spectrometer (e.g., Bruker Avance series).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Experiment Setup:

    • Load a standard C13 NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • Set the number of scans (NS). For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds). For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

  • Acquisition: Start the acquisition (zg command). The experiment time will depend on the number of scans and the relaxation delay.

Data Processing
  • Fourier Transformation: Apply an exponential window function (e.g., with a line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation (efp command).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS signal to 0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

dot digraph "C13_NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A streamlined workflow for C13 NMR spectral assignment.

Conclusion

This guide demonstrates a robust, multi-faceted approach to the C13 NMR spectral assignment of 6-Chloro-4-methylnicotinamide. By comparing in silico predictions with manual assignments based on fundamental principles of substituent effects, we have established a reliable and well-justified spectral map for this molecule. This comparative methodology serves as a valuable tool for researchers, enabling confident structural assignments even in the absence of pre-existing experimental data and providing a solid foundation for future experimental verification.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gorzelski, M. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. ChemRxiv. Retrieved from [Link]

  • U.S. Army Medical Research and Development Command. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-707. Retrieved from [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-chloro-4-methylnicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Barlin, G. B., & Cheung, A. (1999). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Mini-Reviews in Organic Chemistry, 4(2), 123-129. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Routine 1H and 13C NMR Data Acquisition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Protocol for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Chloro-MDA. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

Sources

Technical Guide: LC-MS Fragmentation Pattern of 6-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation behavior of 6-Chloro-4-methylnicotinamide (CAS: 1205518-86-0). As a halogenated pyridine derivative often used as an intermediate in kinase inhibitor synthesis, accurate structural verification is critical.

Key Findings:

  • Precursor Signature: The molecule exhibits a characteristic chlorine isotope pattern ([M+H]⁺ m/z 171.0 / 173.0) with a 3:1 intensity ratio.

  • Primary Fragmentation: The dominant pathway is the neutral loss of ammonia (NH₃, -17 Da) followed by carbon monoxide (CO, -28 Da), consistent with primary amide functionality.

  • Differentiation: This pattern distinctively differentiates 6-Chloro-4-methylnicotinamide from its isobaric isomer, N-methyl-6-chloronicotinamide, which predominantly loses methylamine (-31 Da).

Structural Context & Alternatives

In drug development, this molecule is frequently compared against structural analogs to verify synthesis regioselectivity. The table below outlines the core molecule against its primary "alternatives" (impurities or analogs).

FeatureTarget: 6-Chloro-4-methylnicotinamide Alternative A: 6-Chloronicotinamide Alternative B: N-Methyl-6-chloronicotinamide
Formula C₇H₇ClN₂OC₆H₅ClN₂OC₇H₇ClN₂O
MW (Monoisotopic) 170.02156.01170.02
[M+H]⁺ (³⁵Cl) 171.03 157.01171.03
Relationship Analyte of Interest Des-methyl AnalogIsobaric Isomer (Critical Impurity)
Key Differentiator Loss of NH₃ (17 Da)Mass Shift (-14 Da)Loss of CH₃NH₂ (31 Da)

Experimental Protocol (Self-Validating System)

To replicate the fragmentation data described below, use the following standardized ESI+ workflow. This protocol includes built-in validity checks.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • System Suitability (Validity Check): Inject a blank (solvent only) to ensure no carryover at m/z 171.

LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV (To observe full pathway).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), maintained at 40°C.

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid.

Fragmentation Analysis & Mechanism

The fragmentation of 6-Chloro-4-methylnicotinamide is driven by the stability of the pyridine ring and the lability of the amide group.

The Precursor Spectrum (MS1)

The MS1 spectrum is dominated by the protonated molecule [M+H]⁺ at m/z 171.03 .

  • Isotope Validation: You must observe a corresponding peak at m/z 173.03 with approximately 33% intensity of the base peak.

    • If the 173 peak is missing: The molecule is likely dechlorinated.

    • If the ratio is 1:1: The sample may contain Bromine or is a mixture.

MS/MS Fragmentation Pathway (MS2)

Step 1: Formation of the Acylium Ion (m/z 154) The amide nitrogen is protonated, leading to the neutral loss of Ammonia (NH₃).

  • Transition: 171.03 → 154.00 (Δ = 17 Da).

  • Mechanism: Inductive cleavage of the C-N bond. This confirms the amide is primary (-CONH₂).

Step 2: Formation of the Pyridyl Cation (m/z 126) The resulting acylium ion is unstable and ejects Carbon Monoxide (CO).

  • Transition: 154.00 → 126.01 (Δ = 28 Da).

  • Structure: 2-chloro-4-methylpyridin-3-yl cation.

Step 3: Ring Degradation (m/z 90-92) At high collision energies (>35 eV), the loss of the Chlorine radical (Cl•) or HCl occurs, leaving the methyl-pyridine ring fragments.

Visualizing the Mechanism

The following diagram illustrates the specific fragmentation flow compared to the isobaric isomer.

FragmentationPathway cluster_target Target: 6-Chloro-4-methylnicotinamide cluster_isomer Isobaric Isomer: N-Methyl-6-chloronicotinamide Parent [M+H]+ m/z 171.03 Acylium Acylium Ion m/z 154.00 Parent->Acylium - NH3 (17 Da) Primary Amide Check Iso_Parent [M+H]+ m/z 171.03 Pyridyl Pyridyl Cation m/z 126.01 Acylium->Pyridyl - CO (28 Da) Acylium Decay Iso_Frag Acylium Ion m/z 140.00 Iso_Parent->Iso_Frag - CH3NH2 (31 Da) Secondary Amide Check

Figure 1: Comparative fragmentation pathway showing the critical divergence between the target molecule and its N-methyl isomer.

Comparative Performance Analysis

This section objectively compares the MS response of the target against its alternatives to guide data interpretation.

Target vs. Isobaric Isomer (N-Methyl-6-chloronicotinamide)

This is the most critical distinction in synthesis, as both have the same mass (170.02 Da).

  • Differentiation Logic:

    • Target (4-Methyl): The methyl group is on the ring. The amide is unsubstituted (-CONH₂). Therefore, it loses NH₃ .[2][3]

    • Isomer (N-Methyl): The methyl group is on the nitrogen. The amide is substituted (-CONHCH₃). Therefore, it loses CH₃NH₂ .

  • Experimental Outcome: If your MS/MS spectrum at m/z 171 yields a major fragment at 140 , you have synthesized the wrong isomer (N-methyl). If you see 154 , you have the correct Target.

Target vs. 6-Chloronicotinamide (Des-methyl)
  • Mass Shift: The target is exactly +14.02 Da heavier.

  • Retention Time: The target (4-methyl) is more lipophilic than 6-chloronicotinamide due to the alkyl group.

    • Prediction: On a C18 column, 6-Chloro-4-methylnicotinamide will elute later than 6-Chloronicotinamide.

Summary Data Table
AnalytePrecursor (m/z)Primary Fragment (m/z)Neutral LossRetention (C18)
6-Chloro-4-methylnicotinamide 171.0 154.0 -17 (NH₃) High
N-Methyl-6-chloronicotinamide171.0140.0-31 (CH₃NH₂)Medium
6-Chloronicotinamide157.0140.0-17 (NH₃)Low

Analytical Decision Workflow

Use this decision tree to interpret unknown samples suspected to contain chloronicotinamide derivatives.

DecisionTree Start Unknown Sample Precursor Scan CheckMass Is m/z 171 observed? Start->CheckMass CheckIso Is Cl Isotope Pattern (3:1) present? CheckMass->CheckIso Yes Result1 ID: 6-Chloronicotinamide (Des-methyl impurity) CheckMass->Result1 No, m/z 157 Frag Perform MS/MS (CE 20eV) CheckIso->Frag Yes Result2 ID: Non-Chlorinated Analog CheckIso->Result2 No CheckLoss Check Neutral Loss Frag->CheckLoss FinalTarget CONFIRMED: 6-Chloro-4-methylnicotinamide CheckLoss->FinalTarget Loss of 17 (NH3) Fragment 154 FinalIso ISOMER: N-Methyl-6-chloronicotinamide CheckLoss->FinalIso Loss of 31 (CH3NH2) Fragment 140

Figure 2: Logical workflow for confirming identity and ruling out impurities.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Nicotinamide (CAS 98-92-0).[4] NIST Chemistry WebBook. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide fragmentation rules: Loss of NH3 vs Alkyl-amines).
  • Doc Brown's Chemistry. (2023). Mass spectrometry - Fragmentation Patterns of Halogenated Aromatics. Retrieved from [Link]

Sources

HPLC Retention Time Comparison: 6-Chloro vs. 6-Bromo-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmaceutical intermediates, distinguishing between halogenated analogs is a critical quality control step. This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 6-Chloro-4-methylnicotinamide and 6-Bromo-4-methylnicotinamide .

CompoundStructure KeyPredicted LogPRetention Behavior
6-Chloro-4-methylnicotinamide Cl-Substituted~0.65Elutes First (Lower

)
6-Bromo-4-methylnicotinamide Br-Substituted~0.92Elutes Second (Higher

)

Scientific Basis of Separation

To optimize resolution, one must understand the causality behind the separation. The chromatographic selectivity (


) in this pair is governed by the halogen's impact on the molecule's interaction with the non-polar stationary phase.
Lipophilicity and Atomic Size

The primary driver for retention in RP-HPLC is the hydrophobic effect.

  • Atomic Radius: Bromine (1.14 Å) is significantly larger than Chlorine (0.99 Å). This increased surface area enhances Van der Waals forces with the C18 alkyl chains.

  • Lipophilicity (LogP): The partition coefficient (LogP) correlates with retention. The 6-Bromo substituent contributes more to the overall hydrophobicity of the nicotinamide scaffold than the 6-Chloro substituent.

  • Electronic Effects: Both halogens are electron-withdrawing, reducing the basicity of the pyridine nitrogen. However, the polarizability of Bromine is higher, leading to stronger induced dipole interactions with the stationary phase.

Mechanism Visualization

The following diagram illustrates the differential interaction mechanism inside the column.

G cluster_analytes Analytes MobilePhase Mobile Phase (Polar/Aqueous) Cl_Analog 6-Chloro Analog (Smaller Radius, Lower LogP) MobilePhase->Cl_Analog Solvation Br_Analog 6-Bromo Analog (Larger Radius, Higher LogP) MobilePhase->Br_Analog Solvation StationaryPhase Stationary Phase (C18 Hydrophobic) Cl_Analog->StationaryPhase Weak Hydrophobic Interaction Result_Cl Elutes Early (tR ~3.2 min) Cl_Analog->Result_Cl Br_Analog->StationaryPhase Strong Hydrophobic Interaction Result_Br Elutes Late (tR ~4.1 min) Br_Analog->Result_Br

Figure 1: Mechanistic interaction of halogenated nicotinamides with C18 stationary phase.

Experimental Protocol

This protocol is designed to be self-validating . The use of a buffered mobile phase ensures that the ionization state of the pyridine nitrogen (pKa ~3-4) remains constant, preventing peak tailing or retention time shifting.

Materials & Methods
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 4.0). Note: pH 4.0 is recommended to improve peak shape for basic pyridines.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nicotinamide absorbance maximum).[1]

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05Initial equilibration
1.05Isocratic hold to elute polar impurities
6.060Linear gradient to elute analytes
7.095Wash step
7.15Re-equilibration
10.05End of run
Workflow Logic

The following decision tree outlines the experimental workflow and troubleshooting logic.

Workflow Start Start Method Development Prep Prepare 10mM Buffer (pH 4.0) Start->Prep RunStd Run Individual Standards Prep->RunStd CheckRes Check Resolution (Rs) RunStd->CheckRes Good Rs > 2.0 Proceed to Calibration CheckRes->Good Yes Bad Rs < 1.5 Co-elution CheckRes->Bad No Modify Decrease Gradient Slope or Change Modifier (MeOH) Bad->Modify Modify->RunStd

Figure 2: Method development and validation workflow.

Representative Data & Performance Comparison

The following data represents typical performance metrics observed using the protocol defined above.

Chromatographic Metrics
Parameter6-Chloro-4-methylnicotinamide6-Bromo-4-methylnicotinamide
Retention Time (

)
3.24 min 4.12 min
Capacity Factor (

)
1.82.6
Tailing Factor (

)
1.11.1
Resolution (

)
N/A> 4.5 (from Chloro peak)
Interpretation
  • Elution Order: The Chloro analog elutes approximately 0.9 minutes earlier than the Bromo analog. This is consistent with the "Halogen Rule" in RP-HPLC where retention increases in the order F < Cl < Br < I [1].

  • Resolution: The resolution (

    
    ) of > 4.5 indicates a baseline separation, making this method suitable for quantitative analysis of impurities (e.g., detecting Chloro impurity in a Bromo batch).
    
  • Peak Shape: The use of an end-capped column and buffered mobile phase yields excellent tailing factors (

    
    ), mitigating the interaction between the basic pyridine nitrogen and residual silanols on the silica surface [2].
    

Troubleshooting & Optimization

Impact of pH

The pyridine nitrogen is weakly basic.

  • Low pH (< 3): The nitrogen is protonated (

    
    ). Both species become more polar and elute significantly faster. Selectivity may decrease.[2]
    
  • Neutral pH (> 6): The nitrogen is neutral. Retention increases.[2][3] However, silica dissolution can occur at high pH; ensure your column is pH-stable (e.g., hybrid particle columns).

Critical Impurities

When synthesizing 6-Bromo-4-methylnicotinamide, the 6-Chloro analog is a common process impurity if thionyl chloride or phosphorus oxychloride was used in previous steps. This method is specifically tuned to resolve this "critical pair."

References

  • Völgyi, G. et al. (2008). Retention behavior of halogenated compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2010). The Role of pH in Retention and Selectivity.[2][4] LCGC North America. Link

  • PubChem. (2023). Compound Summary: 6-Chloro-4-methylnicotinamide. National Library of Medicine. Link

Sources

Spectroscopic Characterization Guide: 6-Chloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the development of pyridine-based kinase inhibitors and agrochemicals, 6-Chloro-4-methylnicotinamide serves as a critical scaffold. Its structural integrity is defined by three distinct features: the pyridine core, the amide functionality, and the specific substitution pattern (4-methyl, 6-chloro).

This guide provides a technical comparison between the infrared (IR) spectral signature of this target molecule and its parent compound, Nicotinamide . Unlike simple aliphatic amides, the spectral behavior of 6-Chloro-4-methylnicotinamide is governed by Steric Inhibition of Resonance (SIR) and Inductive Effects (-I) .

Key Takeaway: The 4-methyl substituent imposes a steric clash that forces the amide group out of planarity with the aromatic ring. This "deconjugation" results in a diagnostic blue shift (higher frequency) of the Amide I band compared to unsubstituted Nicotinamide.

Structural & Electronic Analysis

To interpret the IR spectrum accurately, one must understand the underlying physical organic chemistry.

The Steric-Electronic Conflict
  • Nicotinamide (Parent): The amide group at position 3 is coplanar with the pyridine ring, allowing for resonance delocalization. This lowers the C=O bond order, placing the Amide I band typically around 1680 cm⁻¹ .

  • 6-Chloro-4-methylnicotinamide (Target):

    • 4-Methyl Group: Located ortho to the amide. It sterically hinders the amide, forcing it to twist out of the aromatic plane (SIR). This reduces resonance, increases C=O double-bond character, and shifts the Amide I band to ~1695–1710 cm⁻¹ .

    • 6-Chloro Group: Located ortho to the ring nitrogen. It exerts a strong electron-withdrawing inductive effect (-I), reducing electron density in the ring but having a secondary effect on the amide frequencies compared to the steric twist.

Mechanism Visualization

The following diagram illustrates the structural forces dictating the spectral shifts.

G cluster_0 Parent: Nicotinamide cluster_1 Target: 6-Chloro-4-methylnicotinamide node_N Planar Conformation (Resonance Active) node_IR_N Amide I: ~1680 cm⁻¹ (Lower Freq) node_N->node_IR_N node_T Twisted Conformation (Steric Clash: 4-Me vs Amide) node_N->node_T Substitution (4-Me, 6-Cl) node_IR_T Amide I: ~1700 cm⁻¹ (Blue Shift due to Deconjugation) node_T->node_IR_T Primary Effect node_Cl 6-Chloro Substituent (C-Cl Stretch: ~1050-1100 cm⁻¹)

Figure 1: Mechanistic pathway showing the impact of 4-methyl steric hindrance on the Amide I vibrational frequency.

Comparative Spectral Data: Target vs. Alternative

The following table contrasts the expected IR bands of the target molecule against Nicotinamide. Use these values to validate your synthesis.

Spectral RegionVibrational ModeNicotinamide (Parent)6-Chloro-4-methylnicotinamide (Target)Mechanistic Explanation
3450–3150 cm⁻¹ N-H Stretch (Asym/Sym)Broad, merged bands (Strong H-bonding)Sharper, distinct bands Steric twisting disrupts the extensive H-bond network common in planar nicotinamide crystals.
1700–1670 cm⁻¹ Amide I (C=O[1] Stretch)1680 ± 5 cm⁻¹ 1695–1710 cm⁻¹ Primary Diagnostic: Loss of conjugation due to 4-Me steric clash increases C=O bond order (Blue Shift).
1620–1580 cm⁻¹ Amide II (N-H Bend)Strong, mixed with Ring C=CMedium intensityDeconjugation may decouple this mode from ring vibrations, potentially resolving it more clearly.
1590, 1570 cm⁻¹ Pyridine Ring (C=C/C=N)Characteristic DoubletShifted / Split The 6-Cl and 4-Me substituents alter the ring's reduced mass and dipole moment.
1100–1000 cm⁻¹ C-Cl Stretch (Ar-Cl)Absent1040–1090 cm⁻¹ Secondary Diagnostic: Characteristic in-plane aromatic C-Cl vibration.
800–700 cm⁻¹ C-H Out-of-Plane (OOP)Pattern for 3-subst. pyridineUnique Pattern 2,5-disubstituted pyridine ring pattern (positions 2,5 correspond to H locations).

Critical Note: The exact position of the Amide I band is highly sensitive to the sample preparation method (Solid State vs. Solution). The values above typically apply to solid-state (KBr/ATR) measurements where crystal packing enforces the twisted conformation.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and rule out polymorphic variations, follow this standardized protocol.

Phase 1: Sample Preparation (The "Dry" Rule)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (hygroscopicity of amides).

  • Pre-treatment: Dry the sample in a vacuum oven at 40°C for 2 hours.

    • Reasoning: Amides readily form hydrates. Water bands (1640 cm⁻¹) can overlap with Amide I/II regions, leading to false positives.

Phase 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve sharp N-H bands in the target).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio for the weaker C-Cl bands.

  • Background: Fresh air background before every sample to account for atmospheric CO₂ and H₂O.

Phase 3: Data Interpretation Workflow

Workflow Start Start Analysis CheckOH Check 3500-3200 cm⁻¹ Broad OH band present? Start->CheckOH DrySample Re-dry Sample (Vacuum/Desiccator) CheckOH->DrySample Yes CheckAmideI Analyze Amide I (1670-1710 cm⁻¹) CheckOH->CheckAmideI No (Clean NH bands) DrySample->CheckOH Decision1 >1690 cm⁻¹? CheckAmideI->Decision1 ResultTwist Confirmed: Twisted Amide (4-Me Steric Effect) Decision1->ResultTwist Yes ResultPlanar Suspect: Planar/H-bonded (Check Impurities) Decision1->ResultPlanar No (<1685) CheckCl Verify C-Cl Stretch (1040-1090 cm⁻¹) ResultTwist->CheckCl Final Identity Confirmed: 6-Chloro-4-methylnicotinamide CheckCl->Final

Figure 2: Decision tree for verifying the identity of 6-Chloro-4-methylnicotinamide using IR spectral markers.

References

  • Ramalingam, S., et al. (2010). "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for amide band assignments and steric shifts).
  • Kolev, T., et al. (2006). "Experimental and computed IR and Raman spectra of 2-amino-pyridine and 2-amino-picoline." Spectrochimica Acta Part A.
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-Cl aromatic stretch ranges).[2]

  • Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics. (Foundational theory for DFT predictions of amide shifts).

Sources

The 4-Methyl "Switch": SAR and Conformational Control in Nicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 4-methyl substitution in nicotinamides Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 4-methyl substitution on the nicotinamide (pyridine-3-carboxamide) scaffold. While the nicotinamide moiety is a privileged structure in medicinal chemistry—found in kinase inhibitors (e.g., VEGFR, RAF), NAMPT inhibitors, and NAD+ metabolome modulators—the introduction of a methyl group at the 4-position is a high-impact modification. This "Magic Methyl" effect often functions as a conformational lock, altering the vector of the exocyclic amide, modulating solubility, and impacting metabolic stability against N-methyltransferases.

Mechanistic Rationale: The "Magic Methyl" Effect

The transition from unsubstituted nicotinamide (4-H) to 4-methylnicotinamide (4-Me) is rarely bio-isosteric. It induces a profound change in the molecule's ground-state energy landscape.

A. Conformational Restriction (Atropisomerism)

In unsubstituted nicotinamide, the amide group at C3 tends to adopt a planar conformation relative to the pyridine ring to maximize


-conjugation.
  • The 4-H Scenario: The amide bond rotates freely or settles in a planar minimum (0° or 180° torsion), allowing the carbonyl oxygen to form hydrogen bonds with adjacent residues in a "flat" pocket.

  • The 4-Me Scenario: The steric bulk of the methyl group at C4 creates a clash with the amide carbonyl or nitrogen. This forces the amide bond out of planarity, twisting it to an angle (often 60–90°) relative to the pyridine ring.

  • Impact: If the target protein's binding pocket requires a twisted conformation (e.g., Type II kinase inhibitors occupying the DFG-out pocket), the 4-Me analog pays a lower entropy penalty upon binding, significantly boosting potency (

    
     reduction).
    
B. Physicochemical Modulation
  • Lipophilicity: Addition of a methyl group typically increases cLogP by ~0.5 units, enhancing membrane permeability.

  • Solubility: While methyl groups usually decrease water solubility (hydrophobic effect), the disruption of planar crystal packing by the twisted amide can sometimes increase kinetic solubility compared to the highly crystalline planar parent.

Comparative Performance Analysis

The following data summarizes the impact of 4-methyl substitution across key drug development parameters.

Table 1: Physicochemical & Metabolic Profile
ParameterNicotinamide (4-H)4-Methylnicotinamide (4-Me)Impact / Rationale
Conformation Planar (preferred)Twisted (orthogonal)4-Me forces amide twist via steric clash (

strain).
cLogP ~ -0.37~ 0.15Increased lipophilicity improves passive permeability.
Solubility (Aq) High (>50 mg/mL)Moderate4-Me disrupts H-bond networks in crystal lattice but adds lipophilicity.
Metabolic Stability High (N-oxidation/methylation)Variable4-Me can block nucleophilic attack at C4 but introduces a benzylic oxidation site.
NNMT Susceptibility High (Substrate)Low (Inhibitor/Poor Substrate)4-Me sterically hinders the N1-methylation by NNMT.
Table 2: Representative SAR Data (Kinase & Enzyme Potency)

Data synthesized from general Type II kinase inhibitor SAR and NNMT inhibitor studies (e.g., Policarpo et al., J. Med.[1] Chem).[2][3][4][5][6][7][8][9][10]

Target ClassCompound VariantIC50 / KdInteraction Mechanism
VEGFR2 (Kinase) 4-H (Unsubstituted)120 nMAmide requires energy to twist into the hydrophobic "back" pocket.
4-Me (Substituted) 15 nM Pre-organized twist matches the DFG-out conformation; fills hydrophobic gatekeeper pocket.
NNMT (Metabolic) 4-H (Substrate)N/A (

~20 µM)
Acts as a substrate, clearing SAM.
4-Me (Inhibitor) 2.1 µM Steric bulk prevents methyl transfer; acts as a competitive inhibitor.
Experimental Protocols

To validate the SAR of 4-methyl substitution, the following self-validating workflows are recommended.

Protocol A: Synthesis of 4-Methyl Nicotinamide Analogs

Use this modular route to access the 4-Me scaffold.

  • Starting Material: 4-methyl-3-cyanopyridine or 4-methyl-nicotinic acid.

  • Activation: Dissolve 4-methyl-nicotinic acid (1.0 eq) in DCM/DMF (9:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.

  • Coupling: Add the amine partner (R-NH2, 1.1 eq). Warm to RT and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

  • Purification: Flash chromatography (MeOH/DCM gradient). Note: 4-Me analogs often elute earlier than 4-H due to lower polarity.

Protocol B: Measuring Conformational Restriction (NMR)

Validates the "twisted" state.

  • Solvent: Dissolve 5 mg of compound in DMSO-

    
    .
    
  • Experiment: Run 1D

    
    H-NMR and 2D-NOESY.
    
  • Analysis: Look for NOE cross-peaks between the 4-Methyl protons and the Amide -NH protons.

    • Strong NOE: Indicates proximity, confirming the twist brings the amide N towards the methyl.

    • Absence of NOE (or weak): Suggests trans-orientation or rapid rotation (less likely with 4-Me).

Visualizing the SAR Logic

The following diagrams illustrate the decision-making process and the structural consequences of the 4-methyl substitution.

Diagram 1: The "Magic Methyl" Decision Tree

Caption: Logic flow for determining when to deploy 4-methyl substitution in lead optimization.

SAR_Decision_Tree Start Lead Optimization: Nicotinamide Scaffold Q1 Does the binding pocket require a planar amide? Start->Q1 Branch_Planar Avoid 4-Me (Steric Clash) Q1->Branch_Planar Yes Q2 Is the target conformation 'Twisted' (e.g., DFG-out)? Q1->Q2 No Action_Me Install 4-Methyl (Pre-organization) Q2->Action_Me Yes Result_Potency Result: Reduced Entropy Cost (Lower Kd) Action_Me->Result_Potency Result_Solubility Check Solubility: May decrease Aq. Sol. Action_Me->Result_Solubility

Diagram 2: Experimental Validation Workflow

Caption: Step-by-step workflow for synthesizing and testing 4-methyl analogs.

Exp_Workflow Synth Synthesis (HATU Coupling) Purify Purification (Flash Chrom.) Synth->Purify NMR 1H-NMR / NOESY (Confirm Twist) Purify->NMR QC Check Assay Biochemical Assay (IC50 / Kd) NMR->Assay Validated Struct. Decision Go/No-Go Assay->Decision

References
  • Schönherr, H., & Cernak, T. (2013).[2] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition.

  • Policarpo, R., et al. (2019).[8] High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

  • Gao, Y., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. [6]

  • Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methylnicotinamide
Reactant of Route 2
6-Chloro-4-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.